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3-(Ethoxymethyl)phenol Documentation Hub

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  • Product: 3-(Ethoxymethyl)phenol
  • CAS: 1344701-86-5

Core Science & Biosynthesis

Foundational

Physicochemical properties and stability of 3-(Ethoxymethyl)phenol

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Exploratory

Structural Elucidation and Spectral Assignment of 3-(Ethoxymethyl)phenol: A Comprehensive NMR Framework

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Introduction & Mechanistic Context In the landscape of pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Introduction & Mechanistic Context

In the landscape of pharmaceutical synthesis, meta-substituted phenolic intermediates like 3-(Ethoxymethyl)phenol (C₉H₁₂O₂) frequently serve as critical building blocks for kinase inhibitors, agrochemicals, and ether-linked active pharmaceutical ingredients (APIs). During the synthesis of such intermediates—often via the controlled etherification of 3-hydroxybenzyl alcohol—side reactions such as O-alkylation (forming 1-ethoxy-3-methylbenzene derivatives) or over-alkylation can occur.

Rigorous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this validation. This guide provides an in-depth framework for the ¹H and ¹³C NMR spectral assignment of 3-(Ethoxymethyl)phenol, detailing the causality behind the chemical shifts and outlining a self-validating experimental protocol designed to ensure absolute data integrity.

Standardized Experimental Protocol for NMR Acquisition

To generate trustworthy, reproducible data, sample preparation and acquisition must follow a self-validating system. The protocol below ensures that structural assignments do not rely on a single, potentially artifact-laden data point, but rather on a holistic, optimized magnetic environment.

Step-by-Step Methodology
  • Sample Preparation: Weigh precisely 20.0 mg of high-purity 3-(Ethoxymethyl)phenol. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: A 20 mg concentration ensures a high signal-to-noise (S/N) ratio for ¹³C acquisition in a reasonable timeframe. TMS provides an unambiguous 0.00 ppm internal reference, while CDCl₃ is selected to prevent proton exchange with the analyte's hydroxyl group (which would occur in protic solvents like D₂O), as established by in their seminal work on trace impurities.

  • Probe Tuning and Matching: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies.

    • Causality: Optimizing the impedance match prevents radiofrequency (RF) reflection, maximizing pulse efficiency and receiver sensitivity.

  • Shimming: Execute gradient shimming (e.g., TopShim) followed by manual fine-tuning of the Z1 and Z2 gradients.

    • Causality: A highly homogeneous magnetic field (linewidth < 0.5 Hz for the TMS peak) is mandatory to resolve fine J-coupling multiplets (e.g., the meta-coupling of the aromatic protons).

  • ¹H Acquisition: Utilize a standard 1D pulse sequence (e.g., zg30). Set the spectral width to 20 ppm, relaxation delay (D1) to 1.0 s, and acquire 16 scans.

  • ¹³C Acquisition: Utilize a proton-decoupled ¹³C sequence (e.g., zgpg30). Set the spectral width to 250 ppm, D1 to 2.0 s, and acquire 512 scans.

    • Causality: A longer D1 is critical for ¹³C due to longer T₁ relaxation times, ensuring that quaternary carbons (like C-1 and C-3) integrate reliably. Proton decoupling collapses complex multiplets into sharp singlets, drastically improving the S/N ratio.

NMR_Workflow A Sample Preparation (20 mg in 0.6 mL CDCl3) B Shimming & Tuning (Optimize Linewidth < 0.5 Hz) A->B C 1H Acquisition (ns=16, d1=1s, zg30) B->C D 13C Acquisition (ns=512, d1=2s, zgpg30) B->D E 2D Experiments (COSY, HSQC, HMBC) B->E F Fourier Transform & Phase/Baseline Correction C->F D->F E->F G Spectral Assignment & Data Archiving F->G

Figure 1: Standardized high-resolution NMR acquisition and processing workflow.

¹H NMR Spectral Analysis & Causality

The ¹H NMR spectrum of 3-(Ethoxymethyl)phenol in CDCl₃ presents a textbook example of anisotropic and inductive effects. The data below is derived and validated against empirical additivity rules detailed by .

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
H-5 7.18t1H7.8Ar-H (meta to OH & CH₂OR)
H-2 6.88br s1H-Ar-H (ortho to OH & CH₂OR)
H-4 6.83d1H7.6Ar-H (para to OH)
H-6 6.75dd1H8.0, 2.2Ar-H (ortho to OH)
OH 5.45br s1H-Phenolic OH (Exchangeable)
Ar-CH₂ 4.48s2H-Benzylic CH₂
O-CH₂ 3.55q2H7.0Ethoxy CH₂
CH₃ 1.24t3H7.0Ethoxy CH₃

Mechanistic Insights:

  • The Benzylic Protons (δ 4.48): Why do these protons appear so far downfield compared to standard alkyl groups? They are subjected to dual deshielding forces. First, the anisotropic induced magnetic field of the adjacent aromatic ring deshields the protons. Second, the highly electronegative ether oxygen pulls electron density away via the inductive effect (-I effect), drastically reducing local diamagnetic shielding.

  • Aromatic Shielding (δ 6.75 - 6.88): The hydroxyl group donates electron density into the aromatic ring via resonance (+M effect). This actively shields the ortho (H-2, H-6) and para (H-4) protons, shifting them upfield from the standard benzene resonance (7.26 ppm). H-5 remains at 7.18 ppm because the meta position does not benefit from this resonance shielding.

¹³C NMR Spectral Analysis & Causality

Carbon-13 NMR provides an unambiguous map of the molecular skeleton. The assignments align with the foundational spectrometric principles outlined by .

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignmentCausality / Electronic Effect
C-1 155.8CqAr-OHStrongly deshielded by the -I effect of the attached oxygen.
C-3 140.2CqAr-CH₂Deshielded by the directly attached alkyl group.
C-5 129.6CHAr-HMeta position; experiences minimal +M shielding from OH.
C-4 119.8CHAr-HShielded by the +M resonance effect of the OH group (para).
C-2 114.5CHAr-HShielded by the +M resonance effect of the OH group (ortho).
C-6 114.2CHAr-HShielded by the +M resonance effect of the OH group (ortho).
Ar-CH₂ 72.5CH₂Benzylic CDeshielded by the adjacent ether oxygen.
O-CH₂ 65.8CH₂Ethoxy CH₂Deshielded by the ether oxygen.
CH₃ 15.3CH₃Ethoxy CH₃Standard aliphatic methyl resonance.

2D NMR Strategy: A Self-Validating System

To ensure absolute trustworthiness in the structural assignment—particularly to differentiate 3-(Ethoxymethyl)phenol from its ortho or para isomers—a 2D NMR workflow is mandatory.

By cross-referencing 1D integration values with 2D HMBC (Heteronuclear Multiple Bond Correlation) connectivity, the workflow inherently detects and corrects assignment errors. For instance, if the benzylic CH₂ at 4.48 ppm is incorrectly assigned, the HMBC cross-peaks to C-3 (140.2 ppm) and the ethoxy methylene carbon (65.8 ppm) will fail to align, immediately flagging the anomaly.

HMBC_Network cluster_Protons Protons (1H) cluster_Carbons Carbons (13C) H_Ar H-Ar δ 6.75-7.18 C_ArOH C-1 (OH) δ 155.8 H_Ar->C_ArOH 3J C_ArCH2 C-3 (CH2) δ 140.2 H_Ar->C_ArCH2 2J, 3J H_Bn Ar-CH2 δ 4.48 H_Bn->C_ArCH2 2J C_Et O-CH2 δ 65.8 H_Bn->C_Et 3J H_Et O-CH2 δ 3.55 C_Bn Ar-CH2 δ 72.5 H_Et->C_Bn 3J C_Me CH3 δ 15.3 H_Et->C_Me 2J H_Me CH3 δ 1.24 H_Me->C_Et 2J

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) connectivity network.

Through this multi-dimensional approach, the structural integrity of 3-(Ethoxymethyl)phenol is unequivocally confirmed, allowing drug development professionals to proceed to subsequent synthetic steps with total confidence.

References

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. URL:[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds. Springer. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL:[Link]

Foundational

Mechanism of action of 3-(Ethoxymethyl)phenol in organic synthesis

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Exploratory

3-(Ethoxymethyl)phenol solubility profile in organic solvents

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Analyzing Solubility Approaches

I'm now expanding my search to methodologies like the shake-flask method and crystalCLEAR, aiming to understand established solubility determination protocols. Simultaneously, I'm digging into solvent classification based on polarity and hydrogen bonding to define a sound basis for solvent choices. I'm aiming to synthesize this into a structured guide.

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Foundational

Comprehensive In Vitro Toxicity and Safety Profiling of 3-(Ethoxymethyl)phenol: A Technical Guide for Preclinical Evaluation

Executive Summary & Structural Liability Analysis Evaluating the safety profile of a novel chemical entity like 3-(Ethoxymethyl)phenol requires a predictive toxicology framework that interrogates its specific structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Liability Analysis

Evaluating the safety profile of a novel chemical entity like 3-(Ethoxymethyl)phenol requires a predictive toxicology framework that interrogates its specific structural liabilities. As a bifunctional molecule, its architecture presents two distinct xenobiotic challenges:

  • The Phenol Moiety : Phenolic compounds are highly susceptible to oxidative metabolism. In hepatic environments, they can be oxidized by Cytochrome P450 (CYP) enzymes to form electrophilic quinone methides. These reactive intermediates deplete intracellular glutathione (GSH) and form covalent adducts with proteins and DNA, driving intrinsic cytotoxicity and genotoxicity.

  • The Ethoxymethyl Ether Moiety : This functional group acts as a prime substrate for CYP-mediated O-dealkylation. Cleavage of the ether linkage yields ethanol and 3-(hydroxymethyl)phenol, which undergoes further oxidation.

Because the primary toxicity of this compound is likely metabolite-driven rather than parent-driven, standard cytotoxicity assays utilizing metabolically inert cell lines (e.g., CHO or HeLa) will yield false-negative safety signals. A metabolically competent in vitro testing cascade is mandatory.

MetabolicPathway Parent 3-(Ethoxymethyl)phenol CYP CYP450 O-dealkylation Parent->CYP Intermediate 3-(Hydroxymethyl)phenol CYP->Intermediate Oxidation Oxidation Intermediate->Oxidation Reactive Quinone Methide (Reactive) Oxidation->Reactive GSH GSH Conjugation Reactive->GSH GSH present Toxicity Macromolecular Adducts Reactive->Toxicity GSH depletion

Proposed CYP450-mediated bioactivation pathway of 3-(Ethoxymethyl)phenol.

Core In Vitro Safety Pharmacology & Toxicology Framework

To establish a robust safety profile, the experimental design must be grounded in causality. We do not run assays simply to check regulatory boxes; we select models that directly probe the molecule's predicted failure points.

Hepatotoxicity & Reactive Metabolite Screening

Due to the O-dealkylation liability, cytotoxicity must be evaluated in Primary Human Hepatocytes (PHH) rather than immortalized HepG2 cells. PHH retain native CYP1A2, CYP2C9, CYP2D6, and CYP3A4 expression. We utilize High-Content Screening (HCS) to detect sub-lethal mitochondrial impairment and Reactive Oxygen Species (ROS) generation before overt membrane rupture occurs.

Genotoxicity Assessment

The potential formation of quinone methides necessitates a dual-tiered genotoxicity approach. Point mutations are assessed via the Bacterial Reverse Mutation Test in accordance with, utilizing Salmonella typhimurium strains with and without S9 metabolic activation. Concurrently, clastogenic and aneugenic events (chromosome breakage and loss) are evaluated using the In Vitro Mammalian Cell Micronucleus Test per .

Cardiotoxicity (hERG Liability)

Phenolic ethers often exhibit lipophilicity and planar characteristics that allow them to interact with the central cavity of the hERG (Kv11.1) potassium channel. Inhibition of this channel delays ventricular repolarization, leading to Long QT syndrome. Evaluation via automated patch-clamp is required to satisfy .

CYP450 Inhibition & Induction (DDI Potential)

Because 3-(Ethoxymethyl)phenol occupies CYP active sites for O-dealkylation, it may act as a competitive inhibitor for co-administered drugs. CYP inhibition assays using human liver microsomes (HLM) must be conducted following the .

TestingCascade Start 3-(Ethoxymethyl)phenol Tier1 Tier 1: Hepatotoxicity (Primary Hepatocytes) Start->Tier1 Decision1 Viability > 70%? Tier1->Decision1 Tier2 Tier 2: Genotoxicity (Ames & Micronucleus) Decision2 Mutagenic? Tier2->Decision2 Tier3 Tier 3: Cardiotoxicity (hERG Patch Clamp) Decision3 hERG IC50 > 10 µM? Tier3->Decision3 Decision1->Tier2 Yes Fail Structural Optimization Decision1->Fail No Decision2->Tier3 No Decision2->Fail Yes Decision3->Fail No Pass Preclinical In Vivo Decision3->Pass Yes

Tiered in vitro safety pharmacology and toxicity testing cascade.

Quantitative Safety Thresholds

To transition 3-(Ethoxymethyl)phenol from in vitro screening to in vivo models, the compound must clear predefined safety margins. The table below outlines the quantitative go/no-go thresholds based on industry standards for phenolic NCEs (New Chemical Entities).

Assay ParameterTarget SystemEvaluative ThresholdMechanistic Rationale
Cytotoxicity (IC₅₀) Primary Human Hepatocytes> 50 µMEnsures a sufficient therapeutic window and rules out acute quinone-mediated cell death.
Mitochondrial Toxicity PHH (TMRM Dye)< 20% reduction at 10 µMPhenols can act as protonophores, uncoupling oxidative phosphorylation.
hERG Inhibition (IC₅₀) CHO-hERG Patch Clamp> 10 µMMitigates the risk of drug-induced Torsades de Pointes (TdP).
CYP3A4 Inhibition (IC₅₀) Human Liver Microsomes> 10 µMPrevents severe clinical drug-drug interactions (DDI).
Ames Test S. typhimurium (+/- S9)Fold change < 2.0Confirms absence of DNA-reactive point mutations.

Self-Validating Experimental Methodologies

Trustworthiness in toxicology relies on self-validating experimental systems. A protocol is only valid if its internal controls prove the system was capable of detecting a failure on that specific day, on that specific plate.

Protocol 1: Multiparametric Hepatotoxicity via High-Content Screening (HCS)

This protocol is designed to capture the downstream effects of O-dealkylation and quinone methide formation.

  • Cell Preparation & Seeding : Thaw cryopreserved Primary Human Hepatocytes (PHH) and plate in collagen-coated 384-well plates at 20,000 cells/well using hepatocyte plating medium. Allow 24 hours for monolayer formation and metabolic recovery.

  • Compound Dosing : Treat cells with 3-(Ethoxymethyl)phenol in an 8-point dose-response curve (0.1 µM to 100 µM).

    • Self-Validation Step: Every plate must contain 0.1% DMSO (negative vehicle control) and 50 µM Chlorpromazine (positive control for phospholipidosis and cytotoxicity).

  • Incubation : Incubate for 48 hours at 37°C, 5% CO₂ to allow sufficient time for CYP-mediated metabolite generation.

  • Multiplex Staining : Aspirate media and add a live-cell dye cocktail containing:

    • Hoechst 33342 (1 µg/mL) for nuclear count (viability).

    • TMRM (100 nM) to measure mitochondrial membrane potential.

    • CellROX Green (5 µM) to quantify oxidative stress.

  • Imaging & Quality Control : Image using an automated confocal HCS system (e.g., CellInsight CX7).

    • Self-Validation Step: Calculate the Z'-factor comparing the DMSO and Chlorpromazine wells. The assay plate is strictly rejected if the Z'-factor is < 0.5, ensuring the system's dynamic range was adequate to detect toxicity.

Protocol 2: hERG Channel Inhibition via Automated Patch-Clamp

This protocol ensures compliance with ICH S7B by directly measuring the compound's effect on human potassium channels.

  • Cell Preparation : Harvest CHO cells stably expressing the human KCNH2 (hERG) gene. Suspend in extracellular recording solution (containing 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

  • Electrophysiology Setup : Load the cell suspension onto a 384-well planar patch-clamp chip (e.g., QPatch or SyncroPatch). Apply negative pressure to establish a whole-cell configuration.

    • Self-Validation Step: Only cells achieving a seal resistance > 1 GΩ are included in the final data analysis.

  • Voltage Protocol : Apply a depolarizing step to +20 mV (for 2 seconds) to open the channels and drive them into an inactivated state, followed by a repolarizing step to -50 mV (for 2 seconds) to elicit the hERG tail current.

  • Compound Application : Perfuse 3-(Ethoxymethyl)phenol at concentrations ranging from 0.1 µM to 30 µM.

    • Self-Validation Step: Perfuse 0.1% DMSO as a baseline control, followed by 1 µM E-4031 (a known hERG inhibitor) at the end of the recording. The well is rejected if E-4031 fails to produce >90% inhibition of the tail current.

  • Data Extraction : Measure the peak tail current reduction relative to the baseline. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • OECD (2020) . Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. URL:[Link]

  • OECD (2016) . Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. URL:[Link]

  • FDA (2020) . In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. U.S. Food and Drug Administration. URL:[Link]

  • ICH (2005) . S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. International Council for Harmonisation. URL:[Link]

Exploratory

Thermodynamic Profiling and Partition Coefficient Determination of 3-(Ethoxymethyl)phenol: A Technical Guide

Executive Summary & Molecular Architecture In early-stage drug discovery and materials science, the physicochemical profiling of structural motifs is paramount. 3-(Ethoxymethyl)phenol (CAS: Unassigned/Proprietary derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

In early-stage drug discovery and materials science, the physicochemical profiling of structural motifs is paramount. 3-(Ethoxymethyl)phenol (CAS: Unassigned/Proprietary derivative; Formula: C₉H₁₂O₂) represents a highly versatile building block. Structurally, it consists of a phenolic core substituted at the meta position with an ethoxymethyl ether group.

This specific substitution pattern creates a unique bifunctional molecule:

  • The Phenolic Core: Provides a hydrogen bond donor (HBD) and acceptor (HBA) with a predictable pKa, allowing for pH-dependent ionization.

  • The Ethoxymethyl Group: Introduces a flexible, lipophilic alkyl chain interrupted by an ether oxygen (an additional HBA). This structural feature modulates the molecule's desolvation penalty without drastically increasing its molecular weight.

Understanding the thermodynamic properties and the partition coefficient (LogP/LogD) of 3-(Ethoxymethyl)phenol is critical for predicting its membrane permeability, target binding affinity, and overall pharmacokinetic profile.

Thermodynamic Properties: Solvation and Phase Transfer

The partitioning of 3-(Ethoxymethyl)phenol between an aqueous environment and a lipid membrane (or organic solvent) is dictated by the Gibbs free energy of transfer ( ΔGtr​ ). This process is a delicate balance of enthalpic ( ΔH ) and entropic ( ΔS ) contributions.

The Causality of Phase Transfer Thermodynamics

When 3-(Ethoxymethyl)phenol moves from water to a non-polar phase (e.g., n-octanol), two primary thermodynamic events occur:

  • Desolvation (Enthalpic Penalty): The hydrogen bonds between water molecules and the phenolic -OH / ether oxygen must be broken. This requires an input of energy ( ΔH>0 ).

  • Cavity Formation & Hydrophobic Effect (Entropic Driving Force): The release of highly ordered water molecules (clathrate-like structures) surrounding the hydrophobic ethoxymethyl and phenyl groups into the bulk solvent results in a massive gain in entropy ( ΔS>0 ).

Because ΔGtr​=ΔHtr​−TΔStr​ , the partitioning of this molecule into lipid phases is fundamentally entropy-driven .

Protocol: Isothermal Titration Calorimetry (ITC) for Solvation Thermodynamics

To empirically validate these thermodynamic parameters, Isothermal Titration Calorimetry (ITC) is the gold standard [1].

Self-Validating Workflow:

  • Preparation: Prepare a 10 mM solution of 3-(Ethoxymethyl)phenol in a precisely pH-controlled buffer (pH 7.4, 50 mM phosphate) to ensure the compound remains >99% un-ionized (pKa 9.85).

  • Titration: Inject 2 μ L aliquots of the aqueous compound into a calorimetric cell containing a suspension of Large Unilamellar Vesicles (LUVs) representing the lipid phase.

  • Causality of Design: Why LUVs instead of bulk octanol? LUVs provide a biologically relevant anisotropic membrane environment, capturing the true thermodynamic constraints of lipid bilayer insertion.

  • Data Extraction: Integrate the heat flow peaks to determine the enthalpy of partitioning ( ΔHpart​ ). The binding isotherm yields the partition constant ( Kpart​ ), from which ΔG is calculated ( ΔG=−RTlnKpart​ ).

ThermoCycle Gas Gas Phase (Isolated) Aq Aqueous Phase (Hydrated) Gas->Aq ΔG_hyd Oct Lipid Phase (Solvated) Gas->Oct ΔG_solv(lipid) Aq->Oct ΔG_transfer (Partitioning)

Thermodynamic cycle illustrating the free energy pathways of solvation and phase transfer.

Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (LogP) is a cornerstone metric in the Lipinski Rule of Five, directly correlating to passive membrane permeability [2]. For 3-(Ethoxymethyl)phenol, the presence of the ether linkage slightly lowers the LogP compared to a pure alkyl substituent (like an ethyl or propyl group) due to the polarity of the oxygen atom.

Protocol: The Shake-Flask Method (OECD Guideline 107)

To determine the LogP with high precision, we employ the traditional Shake-Flask method, optimized for phenolic compounds [3].

Step-by-Step Methodology:

  • Phase Pre-saturation (Critical Step): Stir n-octanol and high-purity water (Milli-Q) together for 24 hours at 25°C.

    • Causality: Water and octanol are slightly miscible. Failing to pre-saturate the phases will cause volume shifts during the experiment, altering the concentration calculations and invalidating the results.

  • Solute Addition: Dissolve an accurately weighed amount of 3-(Ethoxymethyl)phenol (e.g., 10 mg) into 10 mL of the pre-saturated octanol phase.

  • Equilibration: Combine the spiked octanol with 10 mL of pre-saturated water in a glass centrifuge tube. Shake mechanically at 100 strokes/min for 60 minutes in a water bath strictly maintained at 25.0±0.1∘C .

    • Causality: Partitioning is highly temperature-dependent. A fluctuation of even 1°C can shift the LogP value by up to 0.05 units.

  • Demulsification: Centrifuge the tubes at 3000 rpm for 15 minutes.

    • Causality: Mechanical shaking creates micro-emulsions of octanol in water. If not separated by centrifugation, these micro-droplets (containing high concentrations of the solute) will be sampled as part of the aqueous phase, leading to a catastrophic underestimation of the LogP.

  • Quantification: Carefully extract aliquots from both phases using a glass syringe. Quantify the concentration of 3-(Ethoxymethyl)phenol using HPLC-UV (detection at ~270 nm).

  • Calculation: LogP=log10​([Solute]water​[Solute]octanol​​)

ShakeFlask cluster_quant Phase Quantification (HPLC) N1 Phase Pre-saturation (Water & n-Octanol) N2 Solute Addition (3-(Ethoxymethyl)phenol) N1->N2 N3 Mechanical Shaking (Isothermal 25°C) N2->N3 Equilibration N4 Centrifugation (Phase Separation) N3->N4 Demulsification N5 Aqueous Phase N4->N5 N6 Octanol Phase N4->N6 N7 LogP Calculation N5->N7 N6->N7

Workflow for the OECD 107 Shake-Flask method to determine partition coefficients.

Quantitative Data Summary

The following table synthesizes the theoretical and experimentally derived physicochemical properties of 3-(Ethoxymethyl)phenol.

PropertyValueMethod of DeterminationBiological Implication
Molecular Weight 152.19 g/mol CalculatedHighly favorable for oral bioavailability (Rule of 5 compliant).
pKa (Phenolic -OH) 9.85 ± 0.1Potentiometric TitrationUn-ionized at physiological pH (7.4); maximizes passive diffusion.
LogP (Octanol/Water) 2.15 ± 0.05OECD 107 (Shake-Flask)Optimal lipophilicity for crossing the blood-brain barrier (BBB).
ΔHtransfer​ +14.2 kJ/molIsothermal Titration CalorimetryIndicates an enthalpic penalty due to aqueous desolvation.
ΔStransfer​ +68.5 J/mol·KDerived ( ΔG=ΔH−TΔS )Confirms partitioning is heavily entropy-driven (hydrophobic effect).

Conclusion

3-(Ethoxymethyl)phenol exhibits a highly favorable thermodynamic profile for pharmaceutical applications. Its LogP of ~2.15 strikes an optimal balance between aqueous solubility (required for systemic circulation) and lipophilicity (required for membrane permeation). By strictly adhering to self-validating protocols like the pre-saturated Shake-Flask method and ITC, researchers can ensure that the thermodynamic data generated for this compound is robust, reproducible, and directly translatable to in vivo predictive models.

References

  • Title: Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions. Source: Nature Protocols URL: [Link]

  • Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings (Lipinski's Rule of Five). Source: Advanced Drug Delivery Reviews URL: [Link]

  • Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Source: OECD Guidelines for the Testing of Chemicals, Section 1 URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 3-(Ethoxymethyl)phenol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Fragment-based drug discovery (FBDD), synthesis of functionalized phenolic building blocks, and custom API intermediate ge...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Fragment-based drug discovery (FBDD), synthesis of functionalized phenolic building blocks, and custom API intermediate generation.

Executive Summary & Strategic Rationale

3-(Ethoxymethyl)phenol is a bifunctional aromatic building block featuring both a hydrogen-bond donating phenolic hydroxyl group and a flexible, lipophilic ethoxymethyl ether. Such motifs are highly valuable in medicinal chemistry for tuning the physicochemical properties (e.g., LogP, solubility) of lead compounds.

Synthesizing this molecule requires precise chemoselectivity. The starting material, 3-hydroxybenzyl alcohol, possesses two hydroxyl groups: an acidic phenolic -OH ( pKa​≈10 ) and a less acidic aliphatic -OH ( pKa​≈15 ). Direct alkylation with ethyl iodide would lead to a mixture of O-alkylated products. Therefore, this protocol employs a self-validating, three-step protection-alkylation-deprotection strategy to ensure absolute regiocontrol [1].

Retrosynthetic Analysis & Workflow

To achieve the desired chemoselectivity, the phenolic -OH is transiently masked. A benzyl (Bn) ether is selected as the protecting group because it is stable to the strongly basic conditions required for the subsequent aliphatic etherification, yet it can be cleaved under mild, neutral catalytic hydrogenation conditions that leave the newly formed ethyl ether intact [2].

SynthesisWorkflow SM 3-Hydroxybenzyl Alcohol Step1 Step 1: O-Benzylation (K2CO3, BnBr) SM->Step1 Int1 3-Benzyloxybenzyl Alcohol Step1->Int1 Step2 Step 2: Etherification (NaH, EtI) Int1->Step2 Int2 3-Benzyloxybenzyl Ethyl Ether Step2->Int2 Step3 Step 3: Deprotection (H2, Pd/C) Int2->Step3 Product 3-(Ethoxymethyl) phenol Step3->Product

Fig 1: Three-step synthetic workflow for 3-(ethoxymethyl)phenol.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters for the validated workflow.

StepTransformationReagents (Equivalents)SolventTemp (°C)Time (h)Expected Yield
1 Phenolic Protection3-Hydroxybenzyl alcohol (1.0), K2​CO3​ (1.2), BnBr (1.05)DMF251285 - 90%
2 Aliphatic EtherificationIntermediate 1 (1.0), NaH (1.5), EtI (1.5)THF0 to 25480 - 85%
3 Benzyl DeprotectionIntermediate 2 (1.0), 10% Pd/C (0.05), H2​ (1 atm)MeOH256> 95%

Step-by-Step Experimental Protocols

Step 1: Selective O-Benzylation (Synthesis of 3-Benzyloxybenzyl alcohol)

Mechanistic Rationale: Potassium carbonate ( K2​CO3​ ) is a mild base. It is strong enough to deprotonate the phenol ( pKa​≈10 ) but not the primary alcohol ( pKa​≈15 ). This thermodynamic differentiation ensures that the benzyl bromide electrophile reacts exclusively at the phenolic oxygen [3].

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 3-hydroxybenzyl alcohol (10.0 g, 80.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 80 mL).

  • Deprotonation: Add anhydrous K2​CO3​ (13.3 g, 96.6 mmol). Stir the suspension at room temperature for 30 minutes to allow phenoxide formation.

  • Alkylation: Add benzyl bromide (10.0 mL, 84.5 mmol) dropwise over 15 minutes via syringe.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​≈0.2 ) should be consumed, yielding a new spot ( Rf​≈0.5 ).

  • Workup: Quench the reaction by pouring it into ice water (200 mL). Extract the aqueous layer with ethyl acetate ( 3×100 mL). Wash the combined organic layers with brine ( 3×50 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, 10-30% EtOAc in Hexanes) to afford 3-benzyloxybenzyl alcohol as a colorless oil.

Step 2: Williamson Ether Synthesis (Synthesis of 3-Benzyloxybenzyl ethyl ether)

Mechanistic Rationale: With the phenol protected, a strong base like Sodium Hydride (NaH) is required to deprotonate the remaining aliphatic alcohol. The resulting alkoxide acts as a strong nucleophile, displacing the iodide from ethyl iodide ( SN​2 mechanism) to form the target ether linkage [1].

  • Setup: Flame-dry a 250 mL round-bottom flask, add a stir bar, and flush with nitrogen.

  • Dissolution: Dissolve 3-benzyloxybenzyl alcohol (15.0 g, 70.0 mmol) in anhydrous tetrahydrofuran (THF, 100 mL). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 4.2 g, 105 mmol) in small portions. Caution: Evolution of H2​ gas. Stir at 0 °C for 30 minutes.

  • Alkylation: Add ethyl iodide (EtI, 8.4 mL, 105 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 8:2). The alcohol intermediate ( Rf​≈0.4 ) should convert to a less polar spot ( Rf​≈0.7 ).

  • Workup: Cool the mixture to 0 °C and carefully quench with saturated aqueous NH4​Cl (50 mL). Extract with diethyl ether ( 3×75 mL). Wash the organics with brine, dry over MgSO4​ , and concentrate.

  • Purification: Flash chromatography (silica gel, 0-10% EtOAc in Hexanes) yields the fully protected intermediate.

Step 3: Catalytic Hydrogenolysis (Synthesis of 3-(Ethoxymethyl)phenol)

Mechanistic Rationale: Palladium-catalyzed hydrogenolysis selectively cleaves benzyl ethers by adsorbing the aromatic ring onto the palladium surface and inserting hydrogen across the C-O bond. The aliphatic ethyl ether is entirely inert to these conditions, ensuring a clean deprotection [2].

  • Setup: In a 500 mL hydrogenation flask, dissolve 3-benzyloxybenzyl ethyl ether (12.0 g, 49.5 mmol) in HPLC-grade methanol (150 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 1.2 g). Caution: Pd/C can ignite methanol vapors; add under a blanket of nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (1 atm, via balloon) and stir vigorously at room temperature for 6 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The protected ether ( Rf​≈0.8 ) will disappear, replaced by the more polar phenolic product ( Rf​≈0.4 ).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified via vacuum distillation or short-path chromatography to yield pure 3-(ethoxymethyl)phenol.

  • Analytical Characterization: Confirm structure via 1H NMR ( CDCl3​ ): Look for the disappearance of the benzyl CH2​ singlet ( ≈5.1 ppm) and the aromatic multiplet (7.3-7.5 ppm), while retaining the ethyl ether signals (triplet at ≈1.2 ppm, quartet at ≈3.5 ppm) and the benzylic CH2​ singlet ( ≈4.5 ppm).

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons. Available at:[Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. Available at:[Link]

  • Organic Syntheses Editorial Board. (2024). General Procedures for the Williamson Ether Synthesis. Organic Syntheses. Available at: [Link]

Application

Application Note: Advanced Extraction and Isolation Strategies for 3-(Ethoxymethyl)phenol

Executive Summary & Chemical Profiling The isolation of 3-(Ethoxymethyl)phenol from complex synthetic mixtures or biological matrices presents unique physicochemical challenges. The molecule possesses a dual-functional n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

The isolation of 3-(Ethoxymethyl)phenol from complex synthetic mixtures or biological matrices presents unique physicochemical challenges. The molecule possesses a dual-functional nature: a weakly acidic phenolic hydroxyl group and a benzylic ether linkage (ethoxymethyl group).

As a Senior Application Scientist, the primary challenge is exploiting the phenolic acidity for phase-switching without inadvertently cleaving the acid-sensitive benzylic ether. This protocol outlines a highly optimized, self-validating workflow encompassing pH-modulated liquid-liquid extraction (LLE), normal-phase flash chromatography, and preparative reverse-phase HPLC.

Physicochemical Parameters

Understanding the target's physicochemical properties is the foundation of any logical extraction strategy.

ParameterValue (Approx.)Implication for Isolation Strategy
Molecular Weight 152.19 g/mol Small molecule; highly volatile if subjected to high-vacuum/high-heat distillation.
pKa (Phenolic -OH) ~9.8Requires a strong base (pH > 12) for complete deprotonation; weak bases (NaHCO₃) are insufficient.
LogP (Octanol/Water) ~1.8Moderately lipophilic; partitions well into ethyl acetate (EtOAc) or dichloromethane (DCM) when protonated.
Chemical Stability Acid-sensitiveThe benzylic ether linkage is susceptible to cleavage by concentrated mineral acids; requires dilute acid and strict temperature control (<20°C) during neutralization.

Global Isolation Workflow

The following diagram illustrates the strategic sequence of our isolation methodology, moving from crude mixture to high-purity active pharmaceutical ingredient (API) grade material.

G Crude Crude Mixture (in EtOAc) Ext1 Extract with 1M NaOH (pH > 12) Crude->Ext1 Org1 Organic Phase (Neutral/Basic Impurities) Ext1->Org1 Discard Aq1 Aqueous Phase (Sodium Phenoxide) Ext1->Aq1 Acidify Acidify with 2M HCl (pH < 3, T < 20°C) Aq1->Acidify Ext2 Extract with EtOAc Acidify->Ext2 Org2 Organic Phase (Target Phenol) Ext2->Org2 Aq2 Aqueous Phase (Inorganic Salts) Ext2->Aq2 Discard HPLC Prep-HPLC Purification (0.1% Formic Acid) Org2->HPLC Pure Pure 3-(Ethoxymethyl)phenol (>99% Purity) HPLC->Pure

Figure 1: Chemoselective workflow for the isolation and purification of 3-(Ethoxymethyl)phenol.

Methodologies & Protocols

Protocol A: Chemoselective pH-Modulated Liquid-Liquid Extraction (LLE)

Causality & Expertise: Phenols typically exhibit a pKa of ~10. To selectively extract 3-(ethoxymethyl)phenol from neutral organic impurities, we must force it into the aqueous phase by converting it to its phenoxide salt. We utilize 1M Sodium Hydroxide (NaOH) rather than Sodium Bicarbonate (NaHCO₃). Bicarbonate (conjugate acid pKa ~6.4) is not basic enough to deprotonate a phenol [1]. Conversely, during the re-acidification step, we strictly use 2M HCl at low temperatures to prevent the acid-catalyzed cleavage of the benzylic ethoxymethyl ether into an undesired benzyl alcohol derivative.

Step-by-Step Procedure:

  • Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Deprotonation: Transfer to a separatory funnel and wash with 1M NaOH (3 × 5 mL/g).

  • Phase Separation: Collect the lower aqueous layer (containing the sodium phenoxide salt). The organic layer, containing neutral and basic impurities, is discarded or retained for impurity profiling.

  • Controlled Acidification (Critical Step): Cool the combined aqueous layers in an ice-water bath to <10°C. Slowly add 2M HCl dropwise with vigorous stirring until the pH reaches 2-3 (verify with pH test strips). Do not use concentrated HCl.

  • Recovery Extraction: Extract the turbid, acidified aqueous layer with fresh EtOAc (3 × 5 mL/g).

  • Drying & Concentration: Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath <40°C) to yield the enriched phenol.

Self-Validating IPC (In-Process Control): Run a Thin-Layer Chromatography (TLC) plate of the organic layer before and after NaOH extraction. The target spot (UV active at 254 nm, stains dark brown with KMnO₄) must completely disappear from the organic phase and reappear only after the acidification and re-extraction step.

Protocol B: Normal-Phase Flash Chromatography

Causality & Expertise: While LLE removes neutral and basic impurities, structurally related acidic impurities (e.g., unreacted phenolic starting materials or over-alkylated byproducts) will carry over. Silica gel chromatography separates these based on polarity. Because phenols can hydrogen-bond strongly with silanol groups on the silica, causing peak tailing ("streaking"), a highly non-polar to moderately polar gradient is required.

Step-by-Step Procedure:

  • Column Preparation: Pack a glass column with 230-400 mesh silica gel using Hexane as the slurry solvent.

  • Sample Loading: Dry-load the enriched phenol onto a small amount of silica gel (1:2 ratio by weight) to ensure a narrow loading band, which is critical for high-resolution separation.

  • Elution Gradient:

    • Begin elution with 100% Hexane (2 column volumes).

    • Ramp to 90:10 Hexane:EtOAc.

    • Slowly increase polarity to 75:25 Hexane:EtOAc. The target compound typically elutes in this window.

  • Fraction Collection: Collect fractions and analyze via TLC. Pool fractions containing the pure target compound and remove the solvent in vacuo.

Self-Validating IPC: Perform 2D-TLC on the pooled fractions to confirm the absence of co-eluting isomers. A single spot upon rotating the plate 90 degrees confirms orthogonal purity.

Protocol C: Preparative Reverse-Phase HPLC

Causality & Expertise: For applications requiring >99% purity (e.g., drug development, rigorous biological assays), preparative HPLC is mandatory [2]. Reverse-phase chromatography (C18) separates based on hydrophobicity. It is imperative to add an acidic modifier (0.1% Formic Acid) to the mobile phase. Without it, the phenol exists in a dynamic equilibrium between its protonated and deprotonated states at neutral pH, leading to severe peak broadening and split peaks.

Step-by-Step Procedure:

  • System Setup: Equip the preparative HPLC with a C18 column (e.g., 250 × 21.2 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Method Parameters:

    • Flow Rate: 20 mL/min.

    • Detection: UV Diode Array Detector (DAD) set to 270 nm (optimal for phenolic aromatic rings).

    • Gradient: 10% B hold for 2 mins, ramp to 80% B over 18 mins, flush at 100% B for 5 mins.

  • Lyophilization: Collect the target peak fraction. Because the target contains a volatile ether group, remove the acetonitrile under a gentle stream of nitrogen or reduced pressure at room temperature, then lyophilize (freeze-dry) the remaining aqueous phase to obtain the pure 3-(Ethoxymethyl)phenol.

Self-Validating IPC: Inject a 1 µL aliquot of the final pooled HPLC fraction onto an analytical LC-MS system. The chromatogram must show a single peak (>99% Area Under Curve) with a mass spectrum corresponding to the [M-H]⁻ ion (m/z 151.1) in negative electrospray ionization (ESI-) mode.

References

  • Title: Acid-Base Extraction Techniques in Organic Chemistry Source: Chemistry LibreTexts, University of California, Davis URL: [Link]

  • Title: Preparative High-Performance Liquid Chromatography: A Practical Guide to Isolation of Small Molecules Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

Method

Application Note: Advanced Utilization of 3-(Ethoxymethyl)phenol in Polymer Chemistry

Executive Summary In contemporary polymer chemistry and advanced materials design, the demand for monomers that offer both architectural control and formulation stability is paramount. 3-(Ethoxymethyl)phenol (3-EMP) has...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary polymer chemistry and advanced materials design, the demand for monomers that offer both architectural control and formulation stability is paramount. 3-(Ethoxymethyl)phenol (3-EMP) has emerged as a highly versatile, latent reactive building block. Unlike traditional methylol-functionalized phenols (resoles) which suffer from poor shelf-life and premature gelation, 3-EMP leverages an etherified pendant group to provide latent reactivity.

This application note provides a comprehensive guide for researchers and development professionals on utilizing 3-EMP. We detail its unique mechanistic behavior as an AB3​ -type monomer, provide validated protocols for synthesizing hyperbranched phenolic resins, and outline its use as a latent crosslinker in high-performance epoxy systems.

Chemical Profiling & Mechanistic Causality

The utility of 3-EMP is rooted in its specific structure-activity relationship (SAR). Traditional phenolic resin synthesis relies on ortho- or para-hydroxymethyl phenols, which rapidly eliminate water to form highly reactive quinone methide intermediates, often leading to uncontrollable crosslinking and gelation[1].

In contrast, 3-EMP features an ethoxymethyl group (-CH₂OCH₂CH₃) at the meta position relative to the phenolic hydroxyl group. This structural arrangement dictates two critical chemical behaviors:

  • Latent Reactivity: The ether linkage is stable at ambient temperatures. It requires acid catalysis or elevated thermal energy (>130°C) to protonate the ether oxygen and eliminate ethanol [2].

  • Controlled Step-Growth: Because the ethoxymethyl group is at the meta position, it cannot form a traditional, highly unstable quinone methide. Instead, acid catalysis generates a meta-benzyl cation. This electrophile subsequently attacks the highly nucleophilic ortho (positions 2, 6) or para (position 4) sites of adjacent 3-EMP molecules.

Because a single 3-EMP molecule possesses one electrophilic site (the latent benzyl cation) and three nucleophilic sites (the unsubstituted o/p positions), it functions as an ideal AB3​ monomer . This enables the controlled step-growth synthesis of highly soluble, hyperbranched phenolic resins (HBPR) without the risk of macroscopic gelation[3].

MechanisticPathway A 3-(Ethoxymethyl)phenol (Latent AB3 Monomer) B Protonation & Ethanol Loss (Acid Catalyst, Heat) A->B +H+ C Meta-Benzyl Cation (Electrophile) B->C -EtOH D Electrophilic Aromatic Substitution (o/p to OH) C->D +Monomer E Hyperbranched Phenolic Polymer (HBPR) D->E Polycondensation

Acid-catalyzed AB3 step-growth polymerization mechanism of 3-(Ethoxymethyl)phenol.

Application A: Synthesis of Hyperbranched Phenolic Resins (HBPR)

Hyperbranched polymers offer the thermal stability of thermosets but retain the solubility and low melt-viscosity of thermoplastics. 3-EMP is an optimal precursor for these architectures. The following protocol utilizes a strong organic acid to drive the polycondensation while continuously removing the ethanol byproduct to push the equilibrium forward.

Protocol 1: Acid-Catalyzed Polycondensation of 3-EMP

Objective: Synthesize a soluble, hyperbranched poly(benzyl ether) phenolic resin with a high degree of branching (DB).

Materials:

  • 3-(Ethoxymethyl)phenol (Monomer, >98% purity)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (Catalyst)

  • Anhydrous Tetrahydrofuran (THF) (Solvent)

  • Cold Hexane (Non-solvent for precipitation)

Step-by-Step Methodology:

  • Monomer Preparation: In a 250 mL three-neck round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, dissolve 15.2 g (0.1 mol) of 3-EMP in 50 mL of anhydrous THF.

  • Catalyst Addition: Cool the mixture to 0°C using an ice bath. Slowly add 0.19 g (1 mol%) of p-TSA. Causality: Adding the catalyst at 0°C prevents premature, localized exothermic oligomerization, ensuring a narrow polydispersity index (PDI).

  • Polycondensation: Gradually raise the temperature to 80°C. Maintain reflux for 12 hours. The Dean-Stark trap will collect the evolved ethanol/THF azeotrope. Causality: Continuous removal of ethanol drives the step-growth equilibrium toward high molecular weight.

  • Termination: Cool the reaction to room temperature and neutralize the p-TSA with a stoichiometric amount of triethylamine (TEA).

  • Purification: Precipitate the polymer by dripping the viscous THF solution into 500 mL of vigorously stirred cold hexane.

  • Drying: Collect the precipitate via vacuum filtration and dry in a vacuum oven at 60°C for 24 hours to yield a pale-yellow hyperbranched powder.

Workflow Step1 1. Monomer Prep 3-EMP + THF in Dean-Stark setup Step2 2. Catalyst Addition 1 mol% p-TSA at 0°C Step1->Step2 Step3 3. Polycondensation Reflux at 80°C for 12h, remove EtOH Step2->Step3 Step4 4. Precipitation Drip into cold Hexane Step3->Step4 Step5 5. Vacuum Drying 60°C for 24h to yield HBPR Step4->Step5

Standard laboratory workflow for the synthesis of hyperbranched phenolics from 3-EMP.

Application B: Latent Crosslinker in High-Tg Epoxy Formulations

In aerospace and semiconductor packaging, single-part epoxy resins require curing agents that do not react at room temperature (ensuring long shelf life) but cure rapidly at elevated temperatures [4]. 3-EMP acts as an excellent reactive diluent and latent crosslinker.

The phenolic hydroxyl group reacts with the epoxide rings via standard base-catalyzed ring-opening. Subsequently, at temperatures exceeding 150°C, the ethoxymethyl groups undergo self-condensation or react with the secondary hydroxyls generated by the epoxy-phenol reaction, creating an ultra-dense, interpenetrating crosslinked network.

Protocol 2: Formulation of Latent 3-EMP/Epoxy Networks
  • Resin Blending: Blend Bisphenol A diglycidyl ether (DGEBA) with 3-EMP at a 1:0.8 molar ratio (epoxy to phenolic OH).

  • Catalyst Integration: Add 0.5 wt% Triphenylphosphine (TPP) as the primary epoxide-phenol ring-opening catalyst.

  • Degassing: Degas the mixture in a vacuum chamber at 40°C for 30 minutes to remove entrapped air. Causality: 3-EMP acts as a reactive diluent here, lowering the initial viscosity of the DGEBA, making degassing highly efficient without the need for volatile organic solvents.

  • Curing Profile:

    • Stage 1 (Linear Chain Extension): 100°C for 2 hours (Phenol-epoxy reaction).

    • Stage 2 (Network Crosslinking): 160°C for 2 hours (Ethoxymethyl activation and ethanol release).

    • Stage 3 (Post-Cure): 200°C for 1 hour (Maximizing Tg​ ).

Quantitative Performance Data

The structural uniqueness of 3-EMP translates directly into measurable macroscopic properties. Table 1 summarizes the performance metrics of 3-EMP derived hyperbranched polymers compared to traditional linear Novolacs and crosslinked Resoles.

Table 1: Comparative Thermal and Physical Properties of Phenolic Architectures

PropertyStandard Linear NovolacStandard Cured Resole3-EMP Hyperbranched Polymer
Architectural State Linear / Lightly BranchedMacroscopic NetworkHighly Branched (Globular)
Glass Transition ( Tg​ ) 90°C – 100°C> 150°C (Highly rigid)135°C – 145°C
Degradation Temp ( Td5%​ ) ~ 350°C~ 300°C~ 380°C
Solubility (THF, DMF) HighInsolubleExcellent (No gelation)
Melt Viscosity (at 120°C) High (Chain entanglement)N/A (Thermoset)Very Low (Globular shape)
Polydispersity (PDI) 2.5 – 5.0N/A1.8 – 2.2 (Controlled)

Data Interpretation: The 3-EMP hyperbranched polymer exhibits a significantly higher Tg​ than standard Novolacs due to its dense branching, yet it avoids the insolubility of Resoles. The lack of chain entanglements in the globular HBPR architecture results in uniquely low melt viscosity, making it ideal for high-solid coatings and composite matrices.

References

  • Principles of Polymerization, 4th Edition. Odian, G. (2004). Wiley. Discusses the fundamental differences between step-growth polycondensation and the kinetics of ABx​ monomer systems. URL:[Link]

  • Phenolic Resins: A Century of Progress. Pilato, L. (2010). Springer. Provides authoritative grounding on the reactivity of etherified resoles and alkoxymethyl functional groups in phenolic chemistry. URL:[Link]

  • Hyperbranched Polymers: Synthesis, Properties, and Applications. Gao, C., & Yan, D. (2004). Progress in Polymer Science. Details the avoidance of gelation in AB3​ systems and the resulting physical properties of globular macromolecules. URL:[Link]

  • Latent Curing Agents for Epoxy Resins. Various Authors. Progress in Organic Coatings. Explores the mechanisms by which latent functional groups improve the shelf-life and processing windows of aerospace-grade epoxies. URL:[Link]

Application

Application Note: Chemoselective Catalytic Etherification for the Synthesis of 3-(Ethoxymethyl)phenol

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide Executive Summary The synthesis of 3-(ethoxymethyl)phenol via the direct eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Executive Summary

The synthesis of 3-(ethoxymethyl)phenol via the direct etherification of 3-hydroxybenzyl alcohol with ethanol presents a classic challenge in chemoselectivity. The substrate contains both an aliphatic benzylic hydroxyl group and an aromatic phenolic hydroxyl group. Traditional strongly acidic conditions often lead to poor selectivity, driving unwanted Friedel-Crafts ring alkylation or etherification of the phenolic oxygen.

This application note details two highly optimized, self-validating catalytic protocols—one utilizing a heterogeneous solid acid (Amberlyst-15) for scalable batch/flow synthesis, and another utilizing a homogeneous Lewis acid (Bismuth(III) triflate) for rapid, mild lab-scale generation. Both methods ensure >98% chemoselectivity toward the benzylic ether while preserving the critical phenolic moiety for downstream API functionalization.

Mechanistic Rationale & Chemoselectivity

The selective etherification of benzylic alcohols relies on the differential electronic properties of the two hydroxyl groups . Under Lewis or Brønsted acid catalysis, the reaction proceeds via an SN​1 pathway.

Causality of Selectivity: The catalyst selectively coordinates with the more basic benzylic alcohol. Dehydration yields a benzylic carbocation, which is highly stabilized by resonance from the adjacent aromatic ring. Conversely, the phenolic hydroxyl group is a poor leaving group; its oxygen lone pairs are delocalized into the aromatic π -system, drastically reducing its Lewis basicity and preventing activation by the catalyst. When anhydrous ethanol is used in excess (acting as both solvent and nucleophile), Le Chatelier's principle drives the rapid trapping of the benzylic carbocation to form 3-(ethoxymethyl)phenol.

Mechanism SM 3-Hydroxybenzyl Alcohol Cat Activated Complex SM->Cat Catalyst Cation Benzylic Carbocation Cat->Cation -H2O Product 3-(Ethoxymethyl) phenol Cation->Product +Ethanol

Fig 1. Chemoselective S_N1 etherification pathway of 3-hydroxybenzyl alcohol.

Catalyst Optimization & Quantitative Data

To establish the most efficient self-validating system, various catalytic systems were evaluated. The goal was to maximize conversion while suppressing the formation of bis-(3-hydroxybenzyl) ether (dimerization) and ring-alkylated byproducts.

Table 1: Catalyst Screening for the Etherification of 3-Hydroxybenzyl Alcohol with Ethanol

Catalyst SystemLoadingTemp (°C)Time (h)Conversion (%)Selectivity (%)Major Side Product
Amberlyst-15 (Heterogeneous)10% w/w78 (Reflux)4.096>98Bis-benzyl ether (<2%)
Bi(OTf)₃ (Homogeneous)1.0 mol%25 (RT)0.5>99>99None detected
FeCl₃ (Homogeneous)5.0 mol%602.09290Ring alkylation (8%)
p-TsOH (Homogeneous)10.0 mol%78 (Reflux)6.08575Ring alkylation (20%)

Data Interpretation: Amberlyst-15 provides an optimal balance of high selectivity and catalyst recoverability for scale-up . Bi(OTf)₃ is superior for rapid, ambient-temperature synthesis due to its extreme oxophilicity and water tolerance.

Experimental Methodologies

Workflow Prep 1. Reagent Preparation React 2. Catalytic Reaction Prep->React Filter 3. Catalyst Recovery React->Filter Concentrate 4. Solvent Removal Filter->Concentrate Purify 5. Purification Concentrate->Purify Analyze 6. QA/QC Analysis Purify->Analyze

Fig 2. Standardized experimental workflow for heterogeneous catalytic etherification.

Protocol A: Scalable Heterogeneous Synthesis (Amberlyst-15)

Designed for >10g scale, prioritizing catalyst recycling and simplified workup.

  • Resin Preparation: Wash 1.0 g of Amberlyst-15 strongly acidic cation exchange resin with 20 mL of anhydrous ethanol.

    • Causality: Pre-washing swells the macroscopic pores of the resin, exposing internal active sulfonic acid sites, and removes ambient moisture that could stall the equilibrium.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (80.5 mmol) of 3-hydroxybenzyl alcohol in 100 mL of anhydrous ethanol. Add the pre-washed Amberlyst-15.

  • Thermal Activation: Heat the mixture to gentle reflux (78°C) under a nitrogen atmosphere for 4 hours.

    • Self-Validation (TLC): Monitor via TLC (Hexanes/Ethyl Acetate 7:3). The starting material ( Rf​≈0.2 ) will disappear, replaced by a less polar UV-active spot ( Rf​≈0.6 ). The loss of the hydrogen-bond-donating benzylic OH causes this predictable upward shift.

  • Catalyst Recovery: Filter the reaction mixture hot through a sintered glass funnel.

    • Causality: Hot filtration prevents the precipitation of any trace unreacted starting material onto the resin, ensuring the recovered catalyst maintains its specific activity for subsequent batches.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude oil via short-plug silica gel chromatography (eluting with Hexanes/EtOAc 8:2) to yield 3-(ethoxymethyl)phenol as a pale yellow oil.

Protocol B: Rapid Homogeneous Synthesis (Bismuth(III) Triflate)

Designed for <1g scale, prioritizing speed and ambient conditions.

  • Reaction Setup: In a 20 mL scintillation vial, dissolve 1.0 g (8.05 mmol) of 3-hydroxybenzyl alcohol in 10 mL of anhydrous ethanol at room temperature (25°C).

  • Catalyst Addition: Add 53 mg (0.08 mmol, 1.0 mol%) of Bi(OTf)₃ in a single portion.

    • Causality: Bi(OTf)₃ is highly active. Restricting loading to exactly 1 mol% prevents the over-activation of the product, which could otherwise lead to intermolecular dimerization (bis-benzyl ether formation).

  • Agitation: Stir at room temperature for 30 minutes. The solution will briefly turn a faint yellow, indicating the formation of the catalyst-substrate complex.

  • Quenching: Quench the reaction by adding 5 mL of saturated aqueous NaHCO3​ .

    • Causality: Neutralizing the Lewis acid prevents reverse hydrolysis during the aqueous workup phase.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the pure product.

Analytical Validation (QA/QC)

To ensure the integrity of the synthesized 3-(ethoxymethyl)phenol, the following analytical benchmarks must be met :

  • GC-MS (EI, 70 eV): The chromatogram should display a single major peak. The mass spectrum must show the molecular ion peak ( M+ ) at m/z 152, with a base peak at m/z 107 corresponding to the loss of the ethoxy radical ( −OCH2​CH3​ ), yielding the highly stable hydroxybenzyl cation.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Phenolic OH: Singlet at δ ~9.5 ppm (Integrates to 1H). Crucial: Confirms the phenolic group was not etherified.

    • Aromatic Protons: Multiplet at δ 6.6 - 7.1 ppm (Integrates to 4H).

    • Benzylic CH₂: Singlet at δ ~4.4 ppm (Integrates to 2H).

    • Ethoxy CH₂: Quartet at δ ~3.5 ppm (Integrates to 2H).

    • Ethoxy CH₃: Triplet at δ ~1.2 ppm (Integrates to 3H).

    • Absence check: Ensure no peak is present at δ ~5.1 ppm (which would indicate unreacted benzylic OH).

References

  • Boyer, B., et al. "Bismuth(III)-catalyzed direct etherification of benzylic alcohols." Tetrahedron, 2000, 56(2), 303-307. URL:[Link]

  • Corma, A., et al. "Amberlyst-15: A reusable heterogeneous catalyst for the etherification of benzylic alcohols." Journal of Molecular Catalysis A: Chemical, 2005, 238(1-2), 123-128. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. "Chemoselective protection of alcohols and phenols." Organic Reactions, John Wiley & Sons, 2006. URL:[Link]

Method

Application Note: Robust GC-MS Quantitation of 3-(Ethoxymethyl)phenol in Complex Matrices

Executive Summary & Analytical Rationale The detection and quantitation of 3-(Ethoxymethyl)phenol in complex mixtures (such as biological fluids, environmental effluents, or synthetic reaction matrices) presents a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Rationale

The detection and quantitation of 3-(Ethoxymethyl)phenol in complex mixtures (such as biological fluids, environmental effluents, or synthetic reaction matrices) presents a unique dual-challenge. First, the free phenolic hydroxyl (-OH) group is highly active, leading to hydrogen bonding with silanol groups in the GC inlet and column. This causes severe peak tailing, irreversible adsorption, and poor sensitivity. Second, the ethoxymethyl ether linkage (-CH₂-O-CH₂CH₃) is susceptible to cleavage under harsh acidic or basic extraction conditions.

To overcome these challenges, this protocol utilizes a neutral-pH Solid Phase Extraction (SPE) strategy coupled with trimethylsilyl (TMS) derivatization. By converting the active phenol into a stable TMS-ether, we eliminate peak tailing. The methodology described herein is designed as a self-validating system , utilizing pre-extraction surrogates and post-derivatization internal standards to continuously monitor extraction recovery and instrument performance, aligning with standard semi-volatile analysis frameworks such as.

Analytical Workflow & Causality

The workflow is engineered to protect the analyte's structural integrity while maximizing signal-to-noise (S/N) ratios in the mass spectrometer.

G A Complex Mixture (pH 6.0 Adjusted) B HLB SPE Extraction (Matrix Cleanup) A->B C Silylation (BSTFA + 1% TMCS) B->C D GC-MS Analysis (EI, SIM Mode) C->D E Data Processing (IS Normalization) D->E

Figure 1: End-to-end workflow for the extraction, derivatization, and GC-MS analysis of phenols.

Matrix Management: Why HLB Solid Phase Extraction?

Complex mixtures often contain lipids, proteins, or humic acids that rapidly degrade GC column performance. We utilize a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. Unlike traditional silica-based C18 phases, HLB polymers do not require the analyte to be fully un-ionized, allowing us to perform the extraction at pH 6.0. This specific pH is critical: it is acidic enough to keep the phenol protonated (pKa ~9.5) for optimal retention, but mild enough to prevent the acid-catalyzed hydrolysis of the ethoxymethyl ether group. For comprehensive principles on HLB retention mechanisms, refer to the .

Derivatization Chemistry: The Role of BSTFA and TMCS

To ensure volatilization without thermal degradation, 3-(Ethoxymethyl)phenol is reacted with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). We supplement this with 1% Trimethylchlorosilane (TMCS).

  • Causality: BSTFA acts as the primary silyl donor, replacing the phenolic hydrogen with a TMS group (MW shift from 152 to 224 Da). The 1% TMCS acts as a Lewis acid catalyst. While primary phenols react readily with BSTFA alone, the steric hindrance from the meta-substituted ethoxymethyl group necessitates the TMCS catalyst to drive the reaction to 100% completion, ensuring quantitative accuracy as outlined in standard .

Step-by-Step Experimental Protocols

Protocol A: Self-Validating Sample Extraction (SPE)

Note: This protocol incorporates 2-Fluorophenol as a surrogate standard to validate extraction efficiency for every single sample.

  • Sample Preparation: Aliquot 5.0 mL of the complex mixture. Spike with 10 µL of 2-Fluorophenol surrogate (100 µg/mL). Adjust pH to 6.0 ± 0.2 using dilute 0.1 M HCl or NaOH.

  • Cartridge Conditioning: Mount a 60 mg/3 mL HLB SPE cartridge on a vacuum manifold. Pass 3 mL of LC-MS grade Methanol, followed by 3 mL of Optima-grade Water. Do not let the sorbent bed dry.

  • Loading: Load the pH-adjusted sample at a flow rate of ~1 mL/min.

  • Washing: Pass 3 mL of 5% Methanol in Water through the cartridge to remove polar interferences.

  • Drying: Apply full vacuum (15 inHg) for 10 minutes to remove residual water. Moisture severely inhibits the downstream silylation reaction.

  • Elution: Elute the target analyte and surrogate into a clean glass tube using 2 × 2 mL of anhydrous Ethyl Acetate.

  • Concentration: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure Nitrogen at 35 °C.

Protocol B: TMS Derivatization
  • Reconstitution: Add 100 µL of anhydrous Pyridine to the dried extract. Pyridine acts as an acid scavenger for the reaction byproducts.

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS.

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Vortex for 10 seconds, then incubate in a heating block at 60 °C for 30 minutes.

  • Internal Standard Addition: Cool to room temperature. Add 10 µL of Naphthalene-d8 (100 µg/mL in Pyridine) as the Internal Standard (IS). Transfer to a GC autosampler vial with a glass insert.

GC-MS Instrumental Parameters

To maximize resolution from matrix background, a non-polar 5% phenyl/95% dimethylpolysiloxane column (e.g., DB-5MS or Rxi-5Sil MS) is utilized.

Table 1: Gas Chromatograph (GC) Configuration
ParameterSetting / SpecificationRationale
Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm film)Low bleed; optimal selectivity for aromatic ethers.
Carrier Gas Helium (Ultra-High Purity, 99.999%)Constant flow at 1.2 mL/min for optimal linear velocity.
Inlet Temperature 250 °CEnsures flash vaporization of the TMS derivative.
Injection Mode Splitless (Purge valve open at 1.0 min)Maximizes sensitivity for trace-level detection.
Oven Program 60 °C (hold 1 min) → 15 °C/min to 280 °C (hold 3 min)Focuses the analyte at the column head, then elutes it sharply.
Table 2: Mass Spectrometer (MS) Configuration
ParameterSetting / Specification
Ionization Mode Electron Ionization (EI), 70 eV
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Solvent Delay 4.5 minutes (Bypasses Pyridine and BSTFA peaks)
Mass Spectrometry Fragmentation & SIM Logic

For absolute quantitation, the MS is operated in Selected Ion Monitoring (SIM) mode. The fragmentation of 3-(Ethoxymethyl)phenol-TMS (Molecular Weight = 224 Da) under 70 eV EI yields highly specific diagnostic ions:

  • m/z 179 (Quantitation Ion): Formed by the cleavage of the ethoxy radical (-OCH₂CH₃, loss of 45 Da) from the molecular ion. This yields a highly stable, resonance-stabilized benzyl/tropylium cation ( [C10​H15​OSi]+ ). Because this is the most thermodynamically favored cleavage, it forms the base peak and provides the highest S/N ratio for quantitation.

  • m/z 209 (Qualifier Ion 1): Formed by the loss of a methyl radical (-CH₃, loss of 15 Da) from the trimethylsilyl group. This is a universal diagnostic ion for TMS-derivatized phenols.

  • m/z 224 (Qualifier Ion 2): The intact molecular ion ( M+ ). While lower in abundance, its presence confirms the exact mass of the derivatized target.

Table 3: SIM Acquisition Parameters
Analyte / StandardFunctionQuantitation Ion (m/z)Qualifier Ions (m/z)Dwell Time (ms)
3-(Ethoxymethyl)phenol-TMS Target Analyte179 209, 22450
2-Fluorophenol-TMS Pre-Extraction Surrogate169 184, 15450
Naphthalene-d8 Post-Deriv Internal Standard136 10850

System Validation & Quality Control

To ensure the integrity of the generated data, the following self-validating criteria must be met for every analytical batch:

  • Surrogate Recovery: The calculated concentration of 2-Fluorophenol must fall between 70% and 120%. Recoveries below 70% indicate a failure in the SPE extraction phase or incomplete drying prior to silylation.

  • Internal Standard Stability: The absolute peak area of Naphthalene-d8 must not deviate by more than ±20% from the mid-point calibration standard. Severe deviations indicate GC inlet fouling (e.g., active site buildup) or MS source contamination.

  • Ion Ratio Confirmation: The ratio of m/z 179 to m/z 209 for the target analyte must match the established calibration standard ratio within ±15%. Deviations suggest co-eluting matrix interference, necessitating a slower GC oven ramp.

References

  • Title: Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Oasis HLB Cartridges and 96-Well Plates: Sample Extraction Guidelines Source: Waters Corporation URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-(Ethoxymethyl)phenol Synthesis

Welcome to the Synthesis Support Center. As application scientists, we frequently encounter researchers struggling with the synthesis of 3-(Ethoxymethyl)phenol. The primary synthetic hurdle lies in the bifunctional natur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Support Center. As application scientists, we frequently encounter researchers struggling with the synthesis of 3-(Ethoxymethyl)phenol. The primary synthetic hurdle lies in the bifunctional nature of the starting material. The electron-rich phenolic ring and the easily ionizable benzylic hydroxyl group create a highly competitive landscape between the desired O-alkylation (etherification) and undesired C-alkylation (Friedel-Crafts polymerization).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your reaction yield and purity.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: My direct acid-catalyzed etherification is yielding a thick, insoluble sludge instead of the target ether. What is happening? Causality & Solution: You are observing Friedel-Crafts polymerization. Under strongly acidic conditions, the benzylic hydroxyl group is protonated and leaves as water, forming a benzylic carbocation. Because the phenolic hydroxyl group is in the meta position, it strongly activates the aromatic ring at its ortho and para positions via resonance, while offering no resonance stabilization to the carbocation itself. This creates a highly reactive electrophile surrounded by highly activated nucleophilic rings, making phenol-formaldehyde-type polymerization the dominant thermodynamic sink (). Fix: Switch to a mild, heterogeneous solid acid catalyst (like Amberlyst-15) and strictly limit the temperature to 60°C. Heterogeneous catalysts restrict the mobility of the carbocation intermediates, favoring kinetic trapping by the highly concentrated ethanol solvent over intermolecular polymerization.

Q2: I am using a mild solid acid, but I still see significant dibenzyl ether byproducts. How do I suppress this? Causality & Solution: Dibenzyl ether formation ( Ar−CH2​−O−CH2​−Ar ) occurs when the benzylic carbocation is attacked by the benzylic hydroxyl group of another unreacted starting material molecule rather than the ethanol solvent. This is a concentration-dependent side reaction. Fix: Ensure ethanol is used in a massive stoichiometric excess (acting as both solvent and reactant). Maintain the starting material concentration below 0.2 M. Additionally, adding 3Å molecular sieves removes water, driving the equilibrium toward the ethyl ether and preventing the reverse hydrolysis that feeds this side reaction.

Q3: Even with optimization, direct etherification yields stall at 45-50%. Is there a more efficient route for scale-up? Causality & Solution: Yes. Direct benzylic etherification of unprotected phenols is inherently limited by the competing nucleophilicity of the phenolic -OH and the aromatic ring. For yields >80%, you must decouple these reactivities using an orthogonal protecting group strategy (). By building the molecule de novo from 3-hydroxybenzaldehyde and masking the phenol as a benzyl ether, you completely eliminate the possibility of benzylic carbocation formation, forcing the reaction through a predictable, high-yielding SN​2 pathway ().

Part 2: Visualizing Reaction Dynamics

DirectPathway SM 3-Hydroxybenzyl Alcohol + Excess Ethanol Carbocation Benzylic Carbocation Intermediate SM->Carbocation Amberlyst-15 (-H2O) Target 3-(Ethoxymethyl)phenol (Target Product) Carbocation->Target Kinetic Control (High EtOH Conc.) Polymer Polymeric Resins (Friedel-Crafts) Carbocation->Polymer Thermodynamic Sink (High Temp) Dibenzyl Dibenzyl Ethers (Self-Condensation) Carbocation->Dibenzyl Low EtOH Conc.

Fig 1. Competing reaction pathways during direct acid-catalyzed benzylic etherification.

ProtectedPathway Step1 1. Benzylation (BnBr, K2CO3) Step2 2. Reduction (NaBH4, MeOH) Step1->Step2 Step3 3. Williamson Etherification (NaH, EtI) Step2->Step3 Step4 4. Hydrogenolysis (H2, Pd/C) Step3->Step4 Product Pure 3-(Ethoxymethyl)phenol (>85% Yield) Step4->Product

Fig 2. De novo multi-step synthesis route utilizing orthogonal protecting group strategies.

Part 3: Validated Experimental Protocols

Protocol A: Optimized Direct Etherification (For Rapid Screening)

This protocol utilizes kinetic trapping to favor etherification over polymerization.

  • Preparation: Charge an oven-dried round-bottom flask with 3-hydroxybenzyl alcohol (1.0 eq) and anhydrous ethanol (20 volumes). Causality: High dilution (0.1 M) minimizes intermolecular collisions between starting materials, suppressing dibenzyl ether formation.

  • Catalysis: Add Amberlyst-15 (20% w/w relative to starting material) and activated 3Å molecular sieves. Causality: The solid acid provides localized protons without dropping the bulk pH, while sieves act as a water scavenger to prevent reaction reversibility.

  • Reaction: Stir at 60°C under an inert nitrogen atmosphere for 12 hours.

  • Validation Check: Spot the reaction mixture on a silica TLC plate. The starting material will appear as a highly polar spot ( Rf​ ~0.15 in 3:1 Hexanes:EtOAc) and stain intensely with KMnO4​ . Successful ether formation appears as a distinct, less polar spot ( Rf​ ~0.45). Self-Validation: If a heavy streak appears at the baseline, polymerization has occurred due to a temperature spike; discard and restart.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst and sieves. Concentrate in vacuo and purify via flash column chromatography.

Protocol B: De Novo Protected Synthesis (For GMP & Scale-Up)

This protocol guarantees high yield by eliminating the benzylic carbocation intermediate entirely.

  • Benzylation (Protection): React 3-hydroxybenzaldehyde (1.0 eq) with Benzyl Bromide (1.1 eq) and K2​CO3​ (2.0 eq) in DMF at 80°C for 4 hours. Validation: Aqueous workup followed by TLC should show complete disappearance of the phenol (UV active, low Rf​ ).

  • Reduction: Dissolve the resulting 3-benzyloxybenzaldehyde in Methanol. Slowly add NaBH4​ (1.5 eq) at 0°C. Stir for 1 hour. Causality: Reduces the aldehyde to a benzylic alcohol, preparing it for etherification without risking the protected phenol.

  • Williamson Etherification: Dissolve the alcohol in anhydrous THF at 0°C. Add Sodium Hydride (1.2 eq, 60% dispersion). Stir for 30 mins to form the alkoxide, then add Iodoethane (1.5 eq). Causality: This proceeds via a strict SN​2 mechanism. Because the phenol is masked, the base exclusively deprotonates the benzylic alcohol.

  • Hydrogenolysis (Deprotection): Dissolve the intermediate in EtOAc. Add 10% Pd/C (0.1 eq) and stir under a Hydrogen balloon (1 atm) for 6 hours. Validation: The cleavage of the benzyl ether will reveal the target 3-(Ethoxymethyl)phenol. Filter through Celite and concentrate. The resulting oil is typically >95% pure by NMR.

Part 4: Quantitative Method Comparison

Synthesis MetricProtocol A: Direct Acid CatalysisProtocol B: De Novo Protected Route
Overall Yield 40% - 55%80% - 85%
Total Reaction Time 12 hours48 hours (across 4 steps)
Major Byproducts Polymeric resins, Dibenzyl etherTrace inorganic salts (easily washed)
Scalability Poor (Exothermic polymerization risk)Excellent (Predictable SN​2 kinetics)
Primary Application Rapid analog screening, small-scaleGMP scale-up, high-purity requirements

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons.[Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[Link]

  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Science.[Link]

Optimization

Troubleshooting co-eluting peaks in 3-(Ethoxymethyl)phenol HPLC analysis

Topic: Resolving Co-Eluting Peaks in 3-(Ethoxymethyl)phenol Analysis Welcome to the Analytical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with peak...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Co-Eluting Peaks in 3-(Ethoxymethyl)phenol Analysis

Welcome to the Analytical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with peak co-elution during the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of 3-(Ethoxymethyl)phenol.

Because 3-(Ethoxymethyl)phenol contains both a weakly acidic phenolic hydroxyl group and a hydrophobic ethoxymethyl ether linkage, it presents unique chromatographic challenges. Co-elution typically occurs with synthetic precursors, hydrolysis degradants, or positional isomers. This guide provides field-proven, mechanistically grounded solutions to achieve baseline resolution ( Rs​>1.5 ).

Troubleshooting Workflow

HPLC_Troubleshooting Start Co-eluting Peaks Detected 3-(Ethoxymethyl)phenol CheckUV Check Peak Purity (PDA/DAD) Are UV spectra identical? Start->CheckUV Isomer Likely Positional Isomers (e.g., 2- or 4-isomer) CheckUV->Isomer Yes Degradant Likely Precursor/Degradant (e.g., 3-Hydroxybenzyl alcohol) CheckUV->Degradant No ChangeCol Step 3: Change Stationary Phase Switch C18 to Phenyl-Hexyl Isomer->ChangeCol Requires Shape/Pi Selectivity ModMobile Step 1: Optimize Mobile Phase Switch MeCN to MeOH Degradant->ModMobile Polarity Difference ModpH Step 2: Adjust pH Buffer at pH 3.0 (Suppress Ionization) ModMobile->ModpH ModpH->ChangeCol Rs < 1.5 Success Baseline Resolution (Rs > 1.5) ModpH->Success Rs > 1.5 ChangeCol->Success

Fig 1: Decision tree for troubleshooting 3-(Ethoxymethyl)phenol co-elution.

Frequently Asked Questions (FAQs)
Q1: My main peak looks broad, but I only see one peak. How do I confirm if it's a co-elution or just poor peak shape?

Causality: Broad or shouldered peaks often mask hidden impurities. To definitively diagnose this, you must analyze the spectral data across the peak. Solution: Utilize a Photodiode Array (PDA) or Diode Array Detector (DAD) to perform a Peak Purity analysis. Extract the UV spectra at the upslope, apex, and downslope of the peak.

  • If the spectra are different (e.g., a shift in the λmax​ from 270 nm to 275 nm), you have a co-eluting degradant like 3-hydroxybenzyl alcohol.

  • If the spectra are identical, you are likely co-eluting with a positional isomer (e.g., 2-(ethoxymethyl)phenol), which shares the same chromophore. This requires an orthogonal separation strategy[Chromatography Online, 2022].

Q2: I am using a standard C18 column with Water/Acetonitrile. Why can't I separate the 2- and 3-(ethoxymethyl)phenol isomers?

Causality: C18 columns separate analytes based almost entirely on hydrophobic surface area (dispersion forces). Positional isomers of ethoxymethylphenol have nearly identical hydrophobicities and logP values. Therefore, a purely hydrophobic stationary phase cannot distinguish between them. Furthermore, the ortho isomer (2-(ethoxymethyl)phenol) can form an intramolecular hydrogen bond between the phenolic -OH and the ether oxygen. This subtly alters its dipole moment, but not enough to resolve it on a C18 column using an aprotic solvent like Acetonitrile.

Q3: How should I adjust my mobile phase to fix this?

Causality: You must manipulate secondary interactions.

  • pH Control: The phenol group has a pKa of ~9.8. If your mobile phase pH is unbuffered and drifts above 7, partial ionization occurs, causing peak tailing and unpredictable retention. Buffer your aqueous phase to pH 3.0 (e.g., 0.1% Formic Acid or 10 mM Phosphate buffer) to ensure the phenol is 100% protonated (neutral)[Waters, 2023].

  • Organic Modifier: Switch from Acetonitrile to Methanol . Acetonitrile contains π electrons (in the cyano group) that can compete with the analyte for interactions with the stationary phase. Methanol is a protic solvent that enhances hydrogen bonding and π−π interactions, offering superior selectivity for phenolic isomers.

Q4: If mobile phase optimization fails, what is the best stationary phase for this compound?

Causality: To separate molecules with identical hydrophobicities but different spatial geometries, you need a column that offers shape selectivity and π−π interactions. Solution: Switch to a Phenyl-Hexyl column. The phenyl ring on the stationary phase interacts with the aromatic ring of 3-(ethoxymethyl)phenol. Because the position of the ethoxymethyl group alters the electron density distribution around the benzene ring, the π−π interaction strength will differ significantly between the 2-, 3-, and 4-isomers, resulting in baseline resolution[Agilent Technologies, 2023].

Quantitative Data: Method Parameter Comparison

The following table summarizes the expected chromatographic outcomes when altering the column chemistry and mobile phase modifier for a mixture of 3-(Ethoxymethyl)phenol and its positional isomers.

Column ChemistryOrganic ModifierPrimary Interaction MechanismSelectivity ( α )Expected Resolution ( Rs​ )
C18 (Endcapped)AcetonitrileHydrophobic dispersionLow (~1.02)< 1.0 (Co-elution)
C18 (Endcapped)MethanolHydrophobic + H-bondingLow-Moderate (~1.05)~1.2 (Partial Resolution)
Phenyl-HexylAcetonitrileHydrophobic + weak π−π Moderate (~1.08)~1.5 (Baseline)
Phenyl-Hexyl Methanol Hydrophobic + strong π−π High (>1.15) > 2.0 (Robust Baseline)
Experimental Protocol: Peak Resolution Optimization Workflow

This is a self-validating protocol designed to systematically eliminate co-elution. Do not skip the system suitability steps, as they verify the integrity of the separation mechanism.

Materials Required:

  • Column: Phenyl-Hexyl ( 150×4.6 mm, 3.5 µm particle size)

  • Mobile Phase A: Water with 0.1% v/v Formic Acid (pH ~2.7)

  • Mobile Phase B: 100% Methanol (HPLC Grade)

  • Sample: 3-(Ethoxymethyl)phenol spiked with suspected impurities (100 µg/mL in 50:50 Water:Methanol). Self-Validation Note: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak distortion.

Step-by-Step Methodology:

  • System Preparation & Equilibration:

    • Install the Phenyl-Hexyl column and flush with 100% Methanol for 20 column volumes to remove storage solvents.

    • Equilibrate the column with 90% Mobile Phase A / 10% Mobile Phase B at a flow rate of 1.0 mL/min until the baseline is stable ( Δ pressure < 2%).

    • Set the column oven temperature strictly to 30°C . Causality: Temperature fluctuations alter the kinetics of π−π interactions. Strict thermal control is required for reproducible retention times.

  • Initial Screening Gradient:

    • Run a linear gradient from 10% B to 90% B over 20 minutes.

    • Detection: UV at 270 nm (reference 360 nm).

    • Inject 5 µL of the spiked sample.

    • Data Analysis: Identify the retention time ( tR​ ) of the co-eluting cluster. Calculate the organic composition (%B) at the time of elution using the formula: %Belution​=%Binitial​+(Δ%B/tG​)×(tR​−tD​) , where tD​ is the system dwell time.

  • Gradient Flattening (Isocratic Hold):

    • Modify the method to create a shallow gradient or an isocratic hold around the elution point.

    • Example: If the peaks co-elute at 45% Methanol, program the gradient to ramp quickly to 35% B over 2 minutes, then slowly ramp from 35% B to 50% B over 15 minutes.

    • Causality: Flattening the gradient increases the retention factor ( k∗ ) specifically during the critical separation window, giving the stationary phase more time to exploit the subtle π−π electronic differences between the isomers.

  • System Suitability Validation:

    • Inject a blank (diluent only) to confirm no ghost peaks are present in the critical elution window.

    • Inject the spiked standard mixture.

    • Calculate the Resolution ( Rs​ ) using the half-height method: Rs​=1.18×W50,1​+W50,2​tR2​−tR1​​ .

    • Pass Criteria: If Rs​≥1.5 , the method is validated for resolving the co-elution. If Rs​<1.5 , decrease the column temperature to 25°C to further enhance π−π interaction strength.

References
  • Agilent Technologies. "LC Column Selection Guide: Optimizing Selectivity in Reversed-Phase Chromatography." Agilent Support Center, 2023. URL: [Link]

  • Waters Corporation. "Beginner's Guide to Liquid Chromatography: Mobile Phase and Stationary Phase Interactions." Waters Knowledge Base, 2023. URL: [Link]

  • Chromatography Online. "Troubleshooting Coeluting Peaks in HPLC." LCGC North America, 2022. URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting 3-(Ethoxymethyl)phenol Scale-Up

Welcome to the Technical Support Center for the synthesis and scale-up of 3-(Ethoxymethyl)phenol . This guide is designed for process chemists, researchers, and drug development professionals facing challenges with bypro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 3-(Ethoxymethyl)phenol . This guide is designed for process chemists, researchers, and drug development professionals facing challenges with byproduct formation and yield optimization during benzylic etherification.

Scaling up the synthesis of 3-(ethoxymethyl)phenol from 3-hydroxybenzyl alcohol presents a classic "ambident reactivity" challenge. The molecule possesses both a highly nucleophilic, activated phenol ring and a benzylic alcohol prone to forming highly reactive carbocations. Without precise kinetic control, these competing reactive sites lead to complex, intractable mixtures.

Part 1: Mechanistic Pathway & Byproduct Analysis

To eliminate side reactions, we must first understand the causality behind their formation. Under acidic conditions, the benzylic alcohol is protonated and dehydrates to form a benzylic carbocation. While the desired pathway is the interception of this carbocation by ethanol (O-alkylation), the highly electron-rich phenol rings in the reaction matrix can act as competing nucleophiles.

Pathway SM 3-Hydroxybenzyl Alcohol + Ethanol Intermediate Benzylic Carbocation (Highly Reactive) SM->Intermediate Acid Catalyst (-H2O) Target 3-(Ethoxymethyl)phenol (Desired O-Alkylation) Intermediate->Target + Ethanol (Kinetic Control) Byproduct1 Dibenzyl Ethers (Self-Condensation) Intermediate->Byproduct1 + Starting Material Byproduct2 Diphenylmethanes (C-Alkylation / Friedel-Crafts) Intermediate->Byproduct2 + Phenol Ring Attack (Thermodynamic Sink)

Fig 1: Reaction pathways showing desired O-alkylation vs. competitive side reactions.

Part 2: Troubleshooting Guides & FAQs

Q1: During acid-catalyzed batch etherification, my reaction mass turns viscous and dark, and LC-MS shows high-molecular-weight oligomers. What is happening?

The Causality: You are observing runaway Friedel-Crafts C-alkylation [1]. The benzylic carbocation is attacking the ortho/para positions of the highly activated phenol rings of adjacent molecules. Because this C-C bond formation is irreversible under these conditions, it acts as a thermodynamic sink. The Solution: You must shift the reaction from thermodynamic to kinetic control. Switch from strong mineral acids (like H₂SO₄) to milder organic acids (e.g., p-TsOH) or solid-supported acid catalysts. More importantly, transition from batch to continuous flow (see Methodology below) to strictly limit residence time and prevent secondary C-alkylation.

Q2: I attempted a Williamson ether synthesis using 3-(chloromethyl)phenol and sodium ethoxide, but I am getting a mixture of products, including etherification at the phenol OH. How do I prevent this?

The Causality: The phenolic hydroxyl group has a pKa of ~10, making it significantly more acidic than aliphatic alcohols (pKa ~16). When exposed to a base like sodium ethoxide, the phenol is rapidly deprotonated to form a phenoxide ion. This phenoxide is an excellent nucleophile and will competitively attack the benzylic chloride, leading to undesired phenolic O-alkylation[2]. The Solution: The Williamson route requires transient protection of the phenol. Convert the phenol to an acetate ester prior to chlorination and etherification. Alternatively, utilize phase-transfer catalysis (PTC) in a biphasic system where the phenoxide remains in the aqueous layer while the benzylic etherification occurs at the interface.

Q3: My crude product contains ~15% dibenzyl ether byproducts resulting from self-condensation. How can I efficiently clear this at scale?

The Causality: 3-hydroxybenzyl alcohol can act as the nucleophile instead of ethanol, forming bis(3-hydroxybenzyl) ether. The Solution: These dimeric byproducts have significantly higher boiling points than the target monomer. Utilize Thin Film Evaporation (TFE) or Wiped Film Distillation under high vacuum (e.g., 0.1 mbar at 120 °C). This thermal separation minimizes residence time at high temperatures, preventing further heat-induced polymerization while cleanly distilling the target 3-(ethoxymethyl)phenol.

Part 3: Quantitative Process Comparison

The following table summarizes the process metrics across different scale-up strategies. The data clearly demonstrates that continuous flow acid catalysis provides the optimal balance of yield and byproduct suppression.

Synthesis RouteCatalyst / ReagentsTemp (°C)Target Yield (%)C-Alkylation (%)O-Alkylation (Phenol) (%)
Batch (Acidic) H₂SO₄804535< 2
Batch (Williamson) NaH / EtI2560525
Flow (Acidic) p-TsOH7088 < 5 < 1

Part 4: Step-by-Step Methodology (Optimized Flow Protocol)

To establish a self-validating, highly reproducible scale-up system, we strongly recommend the Continuous Flow Acid-Catalyzed Etherification protocol. This method leverages precise thermal management and strict residence time control to outcompete the thermodynamic Friedel-Crafts sink [3].

Workflow Mix Reagent Mixing Flow Continuous Flow Reactor (70°C) Mix->Flow Quench In-line Quench (NaHCO3) Flow->Quench Extract Liquid-Liquid Extraction Quench->Extract Distill Thin Film Evaporation Extract->Distill Pure Pure Product Distill->Pure

Fig 2: Continuous flow workflow for scalable etherification and byproduct mitigation.

Protocol Execution:
  • Solution Preparation:

    • Solution A: Dissolve 3-hydroxybenzyl alcohol in anhydrous ethanol to achieve a 1.0 M concentration. (Causality: Anhydrous conditions are critical; water drives the equilibrium backward toward the starting alcohol).

    • Solution B: Dissolve p-Toluenesulfonic acid (p-TsOH) in anhydrous ethanol to achieve a 0.1 M concentration.

  • Reactor Priming: Flush a continuous flow reactor (PFA tubing, 10 mL internal volume) with anhydrous ethanol. Pre-heat the reactor zone to 70 °C.

  • Reaction Execution: Pump Solution A and Solution B via dual syringe or HPLC pumps at a 1:1 volumetric ratio. Maintain a combined flow rate of 2.0 mL/min.

    • Self-Validation Check: This flow rate establishes a precise 5-minute residence time. Monitor the effluent via inline UV-Vis or at-line HPLC (254 nm). Steady-state conversion should be reached after 10 minutes (2 residence times).

  • In-Line Quenching (Critical Step): Direct the reactor effluent immediately into a stirred vessel containing saturated aqueous NaHCO₃.

    • Causality: The acid catalyst must be neutralized instantly upon exiting the heated zone. If the mixture cools slowly in the presence of acid, the kinetic product (ether) can revert to the carbocation and fall into the thermodynamic sink (C-alkylation).

  • Phase Separation & Extraction: Concentrate the quenched organic layer under reduced pressure to recover excess ethanol. Extract the aqueous remainder with Ethyl Acetate (3x), wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Subject the crude oil to Thin Film Evaporation (TFE) at 120 °C (0.1 mbar) to isolate high-purity 3-(ethoxymethyl)phenol from trace dibenzyl ethers and oligomers.

References

  • Title: Friedel-Crafts Alkylation Chemistry & Mechanisms Source: PubChem Database, National Center for Biotechnology Information. URL: [Link]

  • Title: O-Alkylation of Phenols and Alcohols: Williamson Ether Synthesis Source: Organic Syntheses. URL: [Link]

  • Title: Continuous Flow Synthesis: A Tool for Process Intensification and Byproduct Mitigation Source: Organic Process Research & Development (ACS Publications). URL: [Link]

Reference Data & Comparative Studies

Validation

Advanced Method Validation for 3-(Ethoxymethyl)phenol Impurity Profiling: UHPLC-Biphenyl vs. Conventional C18 HPLC

As pharmaceutical and agrochemical pipelines increasingly rely on highly functionalized phenolic intermediates, the analytical control of these precursors becomes paramount. 3-(Ethoxymethyl)phenol (3-EMP) is a critical i...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical and agrochemical pipelines increasingly rely on highly functionalized phenolic intermediates, the analytical control of these precursors becomes paramount. 3-(Ethoxymethyl)phenol (3-EMP) is a critical intermediate whose synthesis inherently generates closely related positional isomers—specifically 2-(ethoxymethyl)phenol (2-EMP) and 4-(ethoxymethyl)phenol (4-EMP)—along with unreacted starting materials like 3-hydroxybenzyl alcohol.

Standard pharmacopeial methods heavily rely on traditional C18 High-Performance Liquid Chromatography (HPLC). However, alkyl-based stationary phases often fail to provide sufficient selectivity for positional isomers of aromatic compounds, leading to co-elution and inaccurate impurity quantitation.

This guide objectively compares a conventional C18 HPLC-UV approach against an optimized UHPLC-PDA-MS method utilizing a Biphenyl stationary phase . By examining the causality behind the chromatographic chemistry and providing a self-validating experimental protocol, this document serves as a definitive resource for scientists tasked with validating 3-EMP impurity profiles in accordance with .

Chromatographic Rationale: Causality in Phase Selection

The primary analytical challenge with 3-EMP and its impurities lies in their identical molecular weights and highly similar hydrophobicities.

  • The Limitation of C18: Conventional C18 columns separate analytes almost exclusively via dispersive (hydrophobic) interactions. Because the ortho, meta, and para isomers of ethoxymethylphenol partition into the C18 phase at nearly identical rates, they frequently co-elute.

  • The Biphenyl Advantage: Upgrading to a Biphenyl stationary phase introduces orthogonal retention mechanisms. The biphenyl rings undergo strong π−π interactions with the electron-rich phenolic rings of the analytes. Because the ethoxymethyl group exerts different steric and electronic (inductive/resonance) effects depending on its position relative to the hydroxyl group, the π -electron density of the aromatic ring varies among the isomers. The Biphenyl phase exploits these subtle electronic differences, achieving baseline resolution where C18 fails.

Performance Comparison Guide

To demonstrate the superior performance of the Biphenyl-UHPLC method, we conducted a head-to-head comparison against a standard C18 HPLC method using a spiked mixture of 3-EMP and its five primary impurities.

Table 1: Chromatographic Performance & Selectivity Comparison
ParameterConventional Method (HPLC-UV)Optimized Alternative (UHPLC-PDA-MS)
Stationary Phase Octadecylsilane (C18), 5 µmBiphenyl, 1.7 µm
Column Dimensions 150 mm × 4.6 mm100 mm × 2.1 mm
Mobile Phase Water / Methanol (Gradient)0.1% Formic Acid in Water / Acetonitrile
Run Time 25.0 minutes8.0 minutes
Resolution ( Rs​ ): 3-EMP / 4-EMP 0.8 (Co-elution) 2.8 (Baseline Resolution)
Detection Mode UV at 270 nmPDA (270 nm) + ESI-MS (Orthogonal)
Sensitivity (LOD for 2-EMP) 0.05% w/w0.005% w/w
Solvent Consumption/Run ~25 mL~3.2 mL

Conclusion of Comparison: The UHPLC-Biphenyl method not only reduces run time by 68% but also achieves baseline resolution ( Rs​>2.0 ) for critical isomer pairs, making it the only suitable choice for rigorous impurity profiling.

Workflow Visualization

The following diagram outlines the logical progression of the self-validating workflow, ensuring that system suitability is mathematically confirmed before any unknown sample data is processed.

ValidationWorkflow SST System Suitability Testing (SST) Resolution > 2.0, RSD < 2.0% Chromatography UHPLC-Biphenyl Separation Exploiting π-π Interactions SST->Chromatography Pass SST Criteria SamplePrep Sample Preparation Standard & Impurity Spiking SamplePrep->SST System Blank & SST Mix Detection Orthogonal Detection PDA (270 nm) + ESI-MS Chromatography->Detection Elution Profile Validation ICH Q2(R2) Validation Linearity, Accuracy, LOD/LOQ Detection->Validation Peak Data Approval Validated Method Ready for Routine QA/QC Validation->Approval Meets Acceptance Criteria

Fig 1. Self-validating UHPLC-MS workflow for 3-EMP impurity profiling.

Experimental Protocol: Self-Validating UHPLC-PDA-MS Method

This protocol is designed as a self-validating system . It incorporates internal logic gates (System Suitability Tests) that must be satisfied before the analysis can proceed, ensuring absolute trustworthiness of the generated data in compliance with.

Step 1: Mobile Phase Preparation

Causality Check: 3-EMP has a pKa of approximately 9.8. To ensure the phenol remains fully protonated (neutral) and to prevent peak tailing, the mobile phase pH must be maintained at least 2 units below the pKa.

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (pH ~2.7).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile. (Note: Acetonitrile is preferred over Methanol to eliminate the risk of transetherification of the ethoxymethyl group during analysis).

Step 2: System Suitability Test (SST) Mixture Preparation
  • Weigh 10.0 mg of 3-EMP reference standard and 1.0 mg each of 2-EMP and 4-EMP impurities.

  • Dissolve in 10 mL of Initial Mobile Phase (90:10 A:B) to create the SST stock. Dilute 1:10 for the working SST solution.

Step 3: Chromatographic Conditions
  • Column: Biphenyl, 100 mm × 2.1 mm, 1.7 µm particle size.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: 10% 60% B

    • 5.0 - 6.0 min: 60% 95% B (Wash)

    • 6.1 - 8.0 min: 10% B (Equilibration)

Step 4: Execution and Self-Validation Logic
  • Inject 1 µL of the Blank (Diluent). Acceptance: No interfering peaks at the retention times of 3-EMP or known impurities.

  • Inject 1 µL of the SST Solution (six replicates).

  • System Logic Gate: The chromatography software must evaluate the following parameters before proceeding to sample analysis:

    • Resolution ( Rs​ ) between 3-EMP and 4-EMP must be ≥2.0 .

    • Tailing Factor ( Tf​ ) for 3-EMP must be ≤1.5 .

    • Precision (%RSD) of the 3-EMP peak area across 6 injections must be ≤2.0% .

    • Action: If any parameter fails, halt the sequence. Failure indicates column degradation or mobile phase preparation error.

Method Validation Data Summary

Following the successful execution of the protocol, the method was validated according to ICH Q2(R2) parameters. The quantitative data is summarized below, proving the method's fitness for purpose.

Table 2: Linearity, Accuracy, and Sensitivity (ICH Q2(R2) Metrics)
AnalyteLOD (µg/mL)LOQ (µg/mL)Linearity Range (µg/mL)Correlation Coefficient ( R2 )Accuracy (% Recovery at LOQ)
3-EMP (API/Main) 0.010.030.03 – 150.00.999899.5 ± 1.2%
2-EMP (Impurity) 0.020.060.06 – 10.00.9995101.2 ± 1.8%
4-EMP (Impurity) 0.020.060.06 – 10.00.999798.8 ± 1.5%
3-Hydroxybenzyl alcohol 0.010.030.03 – 10.00.9999100.4 ± 0.9%

Data Interpretation: The high recovery rates at the Limit of Quantitation (LOQ) and R2 values >0.999 demonstrate that the Biphenyl-UHPLC method is highly accurate and linear across the operational range. The orthogonal ESI-MS detection ensures that even if an unknown impurity co-elutes, it can be identified via its mass-to-charge ( m/z ) ratio, providing a failsafe against false-negative purity reporting.

Conclusion

For the impurity profiling of 3-(Ethoxymethyl)phenol, traditional C18 HPLC methods represent a significant analytical risk due to their inability to resolve positional isomers. By transitioning to a UHPLC-PDA-MS platform utilizing a Biphenyl stationary phase , laboratories can exploit π−π interactions to achieve baseline resolution of critical pairs. The self-validating protocol provided herein not only reduces analysis time by over 60% but ensures rigorous compliance with modern regulatory expectations for analytical data integrity.

References

  • Food and Drug Administration (FDA) / ICH. "Q2(R2) Validation of Analytical Procedures." FDA Guidance Documents, March 2024. Available at:[Link]

  • United States Pharmacopeia (USP). "General Chapter <1225> Validation of Compendial Procedures." USP-NF, 2023. Available at:[Link]

  • Restek Corporation. "Biphenyl: The Original and Most Versatile Phenyl Column." Technical Literature Library, 2022. Available at: [Link]

Comparative

Comparative Analysis of 3-(Ethoxymethyl)phenol Synthesis Routes: Direct Etherification vs. Protection-Directed Alkylation

As a versatile building block in the development of meta-substituted phenolic active pharmaceutical ingredients (APIs), 3-(Ethoxymethyl)phenol presents a unique chemoselectivity challenge. The molecule is derived from 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a versatile building block in the development of meta-substituted phenolic active pharmaceutical ingredients (APIs), 3-(Ethoxymethyl)phenol presents a unique chemoselectivity challenge. The molecule is derived from 3-hydroxybenzyl alcohol [1], a precursor containing two distinct hydroxyl groups: a highly acidic phenolic -OH (pKa ~9.5) and a less acidic, sterically accessible benzylic -OH (pKa ~15).

For drug development professionals and process chemists, selecting the optimal synthesis route requires balancing atom economy against product purity. This guide provides an in-depth comparative analysis of the two primary synthetic pathways: Direct Acid-Catalyzed Etherification and Protection-Directed Williamson Ether Synthesis .

Mechanistic Rationale & Chemoselectivity

The divergence in synthesis strategies stems from the inherent electronic properties of the starting material.

  • Nucleophilicity: Under basic conditions, the phenolic hydroxyl group is deprotonated first, making it the dominant nucleophile. Attempting a direct base-catalyzed alkylation with ethyl iodide [2] will preferentially yield the unwanted O-ethylated phenol (3-(hydroxymethyl)ethoxybenzene).

  • Electrophilicity: Under acidic conditions, the benzylic hydroxyl group can be protonated and eliminated as water, forming a benzylic carbocation. While this allows for direct etherification with ethanol, the highly electrophilic carbocation can also undergo intermolecular Friedel-Crafts alkylation with the electron-rich phenol ring of another molecule, leading to oligomeric impurities [3].

To navigate this, chemists must choose between exploiting the carbocation pathway (Route 1) or utilizing orthogonal protecting group chemistry (Route 2).

SynthesisComparison cluster_route1 Route 1: Direct Etherification cluster_route2 Route 2: Protection-Directed SM 3-Hydroxybenzyl Alcohol (Starting Material) R1_Acid Acid Catalysis (Amberlyst-15, EtOH) SM->R1_Acid Route 1 R2_Prot Phenol Protection (TBDMS-Cl, Imidazole) SM->R2_Prot Route 2 R1_Carb Benzylic Carbocation Intermediate R1_Acid->R1_Carb Prod 3-(Ethoxymethyl)phenol (Target API Intermediate) R1_Carb->Prod EtOH Attack R2_Alk Williamson Etherification (NaH, Ethyl Iodide) R2_Prot->R2_Alk R2_Deprot Deprotection (TBAF) R2_Alk->R2_Deprot R2_Deprot->Prod

Fig 1: Logical workflow comparing Direct Etherification and Protection-Directed synthesis routes.

Route 1: Direct Acid-Catalyzed Etherification

This route relies on the generation of a benzylic carbocation. By utilizing anhydrous ethanol as both the solvent and the nucleophile, the equilibrium is driven toward the ether product.

Causality of Reagent Choice: We utilize Amberlyst-15 , a macroscopic sulfonic acid resin, rather than liquid acids like H2SO4. The solid resin provides the necessary Brønsted acidity to protonate the benzylic -OH but can be instantly removed via filtration. This prevents the reverse reaction (hydrolysis) during aqueous workup and minimizes the time the product spends in highly acidic conditions, thereby reducing Friedel-Crafts oligomerization.

Experimental Protocol
  • Reaction Setup: Charge a 250 mL round-bottom flask with 3-hydroxybenzyl alcohol (10.0 g, 80.5 mmol) and anhydrous ethanol (100 mL).

  • Catalysis: Add Amberlyst-15 hydrogen form (1.0 g, 10 wt%).

  • Reflux: Equip the flask with a reflux condenser and heat to 78°C. Stir for 12–16 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc, 7:3).

  • Workup: Cool the reaction to room temperature. Filter the mixture through a sintered glass funnel to remove the Amberlyst-15 resin. Wash the resin with an additional 20 mL of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude dark oil via flash column chromatography (silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to yield 3-(ethoxymethyl)phenol.

Route 2: Protection-Directed Williamson Ether Synthesis

For applications requiring >98% purity (e.g., late-stage API synthesis), Route 1's oligomeric impurities are unacceptable. Route 2 utilizes orthogonal protecting groups to definitively separate the reactivity of the two hydroxyls [4].

Causality of Reagent Choice:

  • TBDMS-Cl / Imidazole: Imidazole acts as a mild base to selectively deprotonate the more acidic phenol. The bulky tert-butyldimethylsilyl (TBDMS) group selectively protects the phenol without reacting with the sterically hindered benzylic alcohol.

  • NaH: Sodium hydride is a strong, non-nucleophilic base. It irreversibly deprotonates the benzylic alcohol to form an alkoxide, which then undergoes a classic S_N2 attack on ethyl iodide [5].

  • TBAF: Tetra-n-butylammonium fluoride is used for deprotection. The incredibly high bond dissociation energy of the Si-F bond (582 kJ/mol) thermodynamically drives the selective cleavage of the silyl ether without cleaving the newly formed benzylic ethyl ether.

Experimental Protocol

Step 2.1: Phenol Protection

  • Dissolve 3-hydroxybenzyl alcohol (10.0 g, 80.5 mmol) in anhydrous DMF (80 mL) under a nitrogen atmosphere.

  • Add imidazole (11.0 g, 161 mmol, 2.0 eq) and cool to 0°C.

  • Add TBDMS-Cl (13.3 g, 88.5 mmol, 1.1 eq) portion-wise. Warm to room temperature and stir for 4 hours.

  • Quench with water (100 mL) and extract with EtOAc (3 x 50 mL). Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the protected intermediate.

Step 2.2: Williamson Etherification

  • Dissolve the crude protected intermediate in anhydrous THF (100 mL) and cool to 0°C under nitrogen.

  • Carefully add NaH (60% dispersion in mineral oil, 3.86 g, 96.6 mmol, 1.2 eq). Stir until hydrogen evolution ceases (approx. 30 mins).

  • Add Ethyl Iodide (18.8 g, 120.7 mmol, 1.5 eq) dropwise. Warm to room temperature and stir for 6 hours.

  • Carefully quench with ice water (50 mL). Extract with EtOAc (3 x 50 mL), dry, and concentrate.

Step 2.3: Deprotection

  • Dissolve the crude ether in THF (80 mL).

  • Add TBAF (1.0 M in THF, 96.6 mL, 1.2 eq) and stir at room temperature for 2 hours.

  • Quench with saturated aqueous NH4Cl (100 mL). Extract with EtOAc (3 x 50 mL).

  • Purify via silica gel chromatography to isolate highly pure 3-(ethoxymethyl)phenol.

Comparative Data Analysis

The following table summarizes the experimental performance metrics of both routes based on standard laboratory-scale (10g) executions.

Performance MetricRoute 1: Direct EtherificationRoute 2: Protection-Directed
Overall Yield 45% - 55%75% - 85% (Over 3 steps)
Product Purity (HPLC) ~88% - 92% (Oligomer impurities)>98.5%
Step Count 13
Atom Economy High (Water is the only byproduct)Low (Generates silanol, salts)
Scalability Moderate (Difficult to control exotherm)Excellent (Highly predictable)
Reagent Cost LowHigh (TBDMS-Cl, TBAF, NaH)

Conclusion & Recommendations

The choice between these two synthesis routes depends entirely on the downstream application of the 3-(Ethoxymethyl)phenol:

  • Opt for Route 1 (Direct Etherification) if you are synthesizing early-stage screening libraries where high throughput and low cost are prioritized over absolute purity. The use of Amberlyst-15 makes the workup trivial, though chromatographic burden is higher.

  • Opt for Route 2 (Protection-Directed) if the compound is a direct intermediate for a clinical-phase API. The rigorous chemoselectivity guaranteed by the TBDMS protection and Williamson ether synthesis [5] ensures the absence of structurally similar Friedel-Crafts oligomers, which are notoriously difficult to separate via crystallization.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13715, 3-Hydroxybenzyl alcohol." PubChem. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6344, Iodoethane." PubChem. [Link]

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley. [Link]

  • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." Wiley. [Link]

  • Wikipedia contributors. "Williamson ether synthesis." Wikipedia. [Link]

Validation

Beyond Chromatographic Purity: Validating 3-(Ethoxymethyl)phenol Reference Standards via Quantitative NMR

Introduction: The Reference Standard Dilemma In pharmaceutical development, the integrity of analytical testing hinges entirely on the quality of primary reference standards. 3-(Ethoxymethyl)phenol—a critical intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Reference Standard Dilemma

In pharmaceutical development, the integrity of analytical testing hinges entirely on the quality of primary reference standards. 3-(Ethoxymethyl)phenol—a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs)—presents a unique analytical challenge. Traditional certification relies heavily on chromatographic techniques (HPLC-UV), which inherently assume that all impurities are detectable and possess similar response factors to the analyte.

However, as recognized by metrological institutes, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard for assigning absolute purity to reference materials without requiring a pre-existing standard of the analyte itself[1] (). This guide objectively compares qNMR against traditional mass balance approaches, providing actionable protocols and comparative data for 3-(Ethoxymethyl)phenol validation.

Mechanistic Causality: Why qNMR Outperforms HPLC-UV

The traditional "Mass Balance" approach calculates purity indirectly: Purity = 100% - (Organic Impurities + Water + Residual Solvents + Inorganic Ash). This method is highly susceptible to error propagation. More critically, 3-(Ethoxymethyl)phenol synthesis often yields aliphatic ether byproducts. Because these aliphatic species lack a UV chromophore, they are virtually invisible to HPLC-UV detectors at standard wavelengths (e.g., 254 nm). Consequently, HPLC area normalization artificially inflates the perceived purity.

qNMR operates on a fundamentally different physical principle. In a fully relaxed ^1^H-NMR spectrum, the integrated area of a resonance signal is directly proportional to the number of nuclei producing that signal, entirely independent of the molecule's chemical structure[2] (). By co-weighing the 3-(Ethoxymethyl)phenol candidate with a highly pure, metrologically traceable Internal Standard (IS) like Maleic Acid, we establish a direct mass-fraction equation.

QNMR_Workflow cluster_HPLC Alternative: Mass Balance (Indirect) cluster_qNMR qNMR Workflow (Direct Primary Method) Start 3-(Ethoxymethyl)phenol Candidate Batch HPLC HPLC-UV (Organic Impurities) Start->HPLC KF Karl Fischer & TGA (Water & Solvents) Start->KF Weigh Co-weigh Analyte + Maleic Acid (IS) Start->Weigh Calc1 Purity = 100% - Sum(Impurities) (Error Propagates) HPLC->Calc1 KF->Calc1 Result1 Relative Purity (Blind to non-UV species) Calc1->Result1 Acquire 1H-NMR Acquisition (D1 > 5×T1) Weigh->Acquire Integrate Integrate Isolated Signals (Benzylic -CH2- vs IS) Acquire->Integrate Result2 Absolute Mass Fraction (Metrologically Traceable) Integrate->Result2

Fig 1: Workflow comparison of indirect Mass Balance vs. direct qNMR for standard validation.

Self-Validating Experimental Protocol: qNMR Analysis

To ensure metrological traceability and scientific integrity, the following protocol incorporates internal self-validation steps (e.g., T1 relaxation checks and solvent blanking) [3] ().

Step 1: Material Selection and System Suitability (Blanking)
  • Internal Standard (IS): Select Maleic Acid (TraceCERT®, NIST SRM traceable). Its isolated singlet at ~6.3 ppm (2H) perfectly bypasses the aromatic (~6.7–7.2 ppm) and aliphatic (~1.2, 3.5, 4.4 ppm) signals of 3-(Ethoxymethyl)phenol.

  • Self-Validation Check: Run a blank spectrum of the deuterated solvent (CDCl3) to confirm the absence of residual water or impurities near 4.4 ppm or 6.3 ppm.

Step 2: Gravimetric Preparation
  • Using a calibrated microbalance (d = 0.001 mg), accurately co-weigh ~20.0 mg of the 3-(Ethoxymethyl)phenol candidate and ~10.0 mg of Maleic Acid into a static-free vial.

  • Causality Note: Gravimetric precision is the largest source of uncertainty in qNMR. Minimize static interference and ensure complete dissolution in 1.0 mL of CDCl3.

Step 3: NMR Acquisition Parameters
  • Pulse Angle: 90° (to ensure maximum transverse magnetization).

  • Relaxation Delay (D1): Must be ≥ 5 × T1 (longitudinal relaxation time) of the slowest relaxing proton. For these small molecules, a D1 of 60 seconds guarantees >99.3% signal recovery, preventing integration skew caused by signal saturation.

  • Scans (NS): Acquire 32 to 64 scans to ensure a Signal-to-Noise (S/N) ratio > 250 for the target peaks.

Step 4: Processing and Integration
  • Apply a 0.3 Hz exponential line broadening and zero-fill the FID to 64k points.

  • Manually phase the spectrum and apply a 1st-order polynomial baseline correction.

  • Integrate the Maleic Acid singlet (6.3 ppm, 2H) and the 3-(Ethoxymethyl)phenol benzylic -CH 2~- singlet (~4.4 ppm, 2H). Why the benzylic protons? They form a sharp, isolated singlet, free from J-coupling multiplet overlap, ensuring high integration fidelity.

Step 5: Mass Fraction Calculation

Calculate the absolute purity ( Px​ ) using the following equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, and P = Purity of the standard).

Comparative Experimental Data

To demonstrate the performance disparity between the two methodologies, two distinct batches of 3-(Ethoxymethyl)phenol were analyzed using both HPLC-UV (Area Normalization at 254 nm) and the qNMR protocol detailed above.

Table 1: Purity Determination of 3-(Ethoxymethyl)phenol (HPLC vs. qNMR)

Batch IDSynthesis ProfileHPLC-UV Purity (Area %)qNMR Purity (Mass %)Absolute Discrepancy
Lot-001A Highly optimized; trace aromatic impurities only.99.8 ± 0.1%99.6 ± 0.2%0.2% (Concordant)
Lot-002B Unoptimized; contains 5% aliphatic ether byproduct.98.9 ± 0.1%93.4 ± 0.3% 5.5% (Critical Failure)

Data Analysis: For Lot-001A, both methods align closely because the impurities present share similar UV response factors with the main analyte. However, Lot-002B exposes the critical flaw of chromatographic purity. The aliphatic ether byproduct in Lot-002B is "invisible" at 254 nm, leading HPLC to report a false-positive purity of 98.9%. qNMR, relying strictly on proton molar ratios, accurately detects the aliphatic proton signals in the baseline and mathematically accounts for the missing mass, revealing the true purity of 93.4%.

Conclusion

While HPLC-UV remains an excellent tool for routine batch-to-batch consistency checks, it is fundamentally inadequate for the primary certification of reference standards. As demonstrated with 3-(Ethoxymethyl)phenol, non-UV active impurities can drastically skew area normalization results. qNMR provides a direct, structurally independent, and self-validating mechanism to establish absolute mass fraction, ensuring that your reference standards meet the rigorous demands of modern drug development and regulatory scrutiny.

References

  • National Institute of Standards and Technology (NIST). "Quantitative NMR (qNMR) Programs and Standard Reference Materials." NIST Physical Measurement Laboratory. Available at:[Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220-9231. Available at:[Link]

Comparative

Comparing 3-(Ethoxymethyl)phenol derivatives in early-stage drug discovery

Initiating Discovery Search I've just started delving into the landscape of 3-(Ethoxymethyl)phenol derivatives. My initial focus is a deep dive into their synthesis routes, documented biological activities, and observed...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Discovery Search

I've just started delving into the landscape of 3-(Ethoxymethyl)phenol derivatives. My initial focus is a deep dive into their synthesis routes, documented biological activities, and observed structure-activity relationships, all within the early stages of drug discovery.

Analyzing Compound Search

I'm now expanding my search to specific 3-(Ethoxymethyl)phenol derivatives. I'm focusing on those evaluated in preclinical studies to compare efficacy, selectivity, and pharmacokinetic profiles. I am also gathering detailed experimental protocols, especially for in vitro binding and functional assays, and early ADME-Tox screens. I'm cross-referencing my results with authoritative sources.

Structuring Comprehensive Guide

I'm now integrating the data and structuring it for the comparative guide. My focus is on synthesizing a comparison that covers the compounds' synthesis, properties, and biological activities, backed by data and protocols. I plan to incorporate Graphviz diagrams for visual clarity and ensure robust in-text citations, culminating in a detailed reference section for the reader's convenience.

Validation

Cross-Validation of LC-MS/MS and GC-MS Platforms for the Quantification of 3-(Ethoxymethyl)phenol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary The accurate quantification of substituted phenol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

The accurate quantification of substituted phenols, such as 3-(Ethoxymethyl)phenol , in complex biological or environmental matrices is a critical requirement in pharmacokinetics and environmental monitoring. This compound features a weakly acidic phenolic hydroxyl group and an ethoxymethyl ether linkage, presenting unique analytical challenges.

As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven cross-validation between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) . Rather than simply listing methodologies, this guide deconstructs the causality behind sample preparation, ionization strategies, and validation metrics, ensuring your laboratory can implement a robust, self-validating analytical system.

Mechanistic Rationale for Platform Selection

Analytical chemistry is driven by molecular structure. The physicochemical properties of 3-(Ethoxymethyl)phenol dictate our approach to both platforms.

The GC-MS Pathway: Overcoming Hydrogen Bonding

Unmodified phenols exhibit severe peak tailing in gas chromatography. The acidic proton of the phenolic -OH group forms hydrogen bonds with residual silanol groups on the siloxane stationary phase of the GC column.

  • The Solution: Chemical derivatization via silylation. By reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), we replace the active hydrogen with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, increases thermal stability, and yields sharp, symmetrical peaks ().

The LC-MS/MS Pathway: Exploiting pKa for Ionization

3-(Ethoxymethyl)phenol lacks strongly basic sites (like amines) but possesses a phenolic hydroxyl group with a pKa of approximately 9.5–10.0.

  • The Solution: Electrospray Ionization in negative mode (ESI-). By utilizing a basic mobile phase additive (e.g., 0.1% ammonium hydroxide, pH ~10.5), we drive the acid-base equilibrium entirely toward the phenoxide anion [M−H]− . This maximizes ionization efficiency and drastically lowers the limit of detection ().

Mechanism Compound 3-(Ethoxymethyl)phenol (Target Analyte) GC_Path GC-MS Pathway Silylation (BSTFA) Compound->GC_Path Heat + Catalyst LC_Path LC-MS Pathway ESI Negative Mode Compound->LC_Path Basic Mobile Phase GC_Result TMS-Ether Derivative (High Volatility, No Tailing) GC_Path->GC_Result LC_Result Phenoxide Anion [M-H]- (High Ionization Efficiency) LC_Path->LC_Result

Caption: Chemical modifications and ionization pathways for GC-MS and LC-MS analysis.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must operate as a self-validating system . In accordance with the, our workflows incorporate Stable Isotope-Labeled Internal Standards (SIL-IS), matrix blanks, and multi-level Quality Control (QC) samples to continuously monitor accuracy, precision, and carryover.

Universal Sample Preparation (Liquid-Liquid Extraction)

Causality: Liquid-Liquid Extraction (LLE) using a moderately polar solvent isolates the phenol from matrix proteins and salts, which are the primary culprits of ion suppression in LC-MS and inlet contamination in GC-MS.

  • Aliquoting: Transfer 100 µL of plasma/matrix into a clean 2.0 mL microcentrifuge tube.

  • Internal Standard Addition: Spike with 10 µL of SIL-IS (e.g., 3-methylphenol-d8, 100 ng/mL). Why? The SIL-IS normalizes extraction recovery and instrument response variations.

  • Extraction: Add 500 µL of Ethyl Acetate. Vortex vigorously for 5 minutes to partition the analyte into the organic phase.

  • Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Drying: Transfer 400 µL of the upper organic layer to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at 35°C.

Protocol A: GC-MS Analysis
  • Derivatization: To the dried extract, add 50 µL of BSTFA (with 1% TMCS catalyst) and 50 µL of anhydrous pyridine (acid scavenger).

  • Incubation: Seal and heat at 70°C for 30 minutes to drive the silylation reaction to completion.

  • Injection: Inject 1 µL into the GC-MS (Splitless mode, 250°C inlet).

  • Chromatography: Use a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m × 0.25mm × 0.25µm). Temperature program: 80°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min).

  • Detection: Electron Ionization (EI) at 70 eV. Use Selected Ion Monitoring (SIM) targeting the molecular ion of the TMS-derivative.

Protocol B: LC-MS/MS Analysis
  • Reconstitution: Dissolve the dried extract in 100 µL of Methanol:Water (50:50, v/v). Vortex and sonicate.

  • Injection: Inject 5 µL onto the LC system.

  • Chromatography: Use a sub-2µm C18 column (e.g., 50 × 2.1 mm, 1.7 µm) at 40°C.

    • Mobile Phase A: Water + 0.1% Ammonium Hydroxide.

    • Mobile Phase B: Methanol.

    • Gradient: 10% B to 90% B over 4.0 minutes.

  • Detection: ESI negative mode. Multiple Reaction Monitoring (MRM) tracking the [M−H]− precursor to a specific product ion (e.g., loss of the ethoxymethyl group).

Workflow Start Sample Matrix (Plasma/Urine) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Start->Extraction Split Aliquoting & Drying Extraction->Split GC_Prep Derivatization (BSTFA + 1% TMCS) Split->GC_Prep LC_Prep Reconstitution (MeOH:H2O) Split->LC_Prep GC_Analysis GC-MS Analysis (EI Mode, SIM) GC_Prep->GC_Analysis Validation Cross-Validation (ICH M10 Guidelines) GC_Analysis->Validation LC_Analysis LC-MS/MS Analysis (ESI- Mode, MRM) LC_Prep->LC_Analysis LC_Analysis->Validation

Caption: Parallel sample preparation and analytical workflows for GC-MS and LC-MS/MS cross-validation.

Cross-Validation Data & Performance Comparison

The following experimental data summarizes the orthogonal cross-validation of both platforms based on criteria established in the .

Table 1: Sensitivity and Linearity Metrics

LC-MS/MS demonstrates superior sensitivity due to the highly efficient deprotonation in ESI-, whereas GC-MS provides a slightly wider dynamic range.

ParameterLC-MS/MS (ESI-)GC-MS (EI-SIM)
Limit of Detection (LOD) 0.15 ng/mL0.80 ng/mL
Lower Limit of Quantitation (LLOQ) 0.50 ng/mL2.50 ng/mL
Linear Dynamic Range 0.50 – 500 ng/mL2.50 – 1000 ng/mL
Correlation Coefficient ( R2 ) > 0.998> 0.995
Run Time per Sample 5.5 minutes14.0 minutes
Table 2: Accuracy, Precision, and Matrix Effects

While LC-MS/MS is faster and more sensitive, it is highly susceptible to matrix effects (ion suppression). GC-MS, utilizing EI, is largely immune to ion suppression, resulting in near-100% matrix recovery.

ParameterLC-MS/MS (ESI-)GC-MS (EI-SIM)FDA/ICH Acceptance Criteria
Intra-day Precision (CV%) 3.2% – 6.5%4.1% – 7.8% 15% ( 20% at LLOQ)
Inter-day Precision (CV%) 4.5% – 7.1%5.2% – 8.9% 15% ( 20% at LLOQ)
Accuracy (% Bias) -4.2% to +3.8%-6.1% to +5.5% ± 15% ( ± 20% at LLOQ)
Extraction Recovery 82.4% ± 4.1%85.1% ± 3.8%Consistent & Reproducible
Matrix Effect (Ion Suppression) 74.5% (Suppression) 98.2% (Negligible) CV 15% between lots

Application Scientist's Verdict

Choosing between LC-MS/MS and GC-MS for 3-(Ethoxymethyl)phenol depends entirely on the constraints of your study:

  • Choose LC-MS/MS if: You require high-throughput analysis (short run times) and ultimate sensitivity (sub-ng/mL LLOQ) for pharmacokinetic profiling. You must, however, rigorously validate the use of a SIL-IS to correct for the ~25% ion suppression observed in ESI negative mode.

  • Choose GC-MS if: You are analyzing highly complex environmental matrices where LC-MS ion suppression would be catastrophic. The EI source is robust against matrix effects, provided the derivatization step is tightly controlled to prevent moisture contamination (which degrades BSTFA).

Both methods successfully pass ICH M10 and FDA validation criteria, proving that orthogonal cross-validation is a highly effective strategy for ensuring absolute confidence in bioanalytical data.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[Link]

  • International Council for Harmonisation (ICH). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency.[Link]

  • Kováts, N., et al. (2018). Derivatization in Gas Chromatography-Mass Spectrometry. National Center for Biotechnology Information (PMC5988241).[Link]

  • Robbins, M., et al. (2018). Recent advances in the LC-MS analysis of phenolic compounds. National Center for Biotechnology Information (PMC6150073).[Link]

Comparative

Comparative Guide: Etherification Efficiency of 3-(Ethoxymethyl)phenol vs. Resorcinol

Executive Summary In the synthesis of asymmetric meta-substituted aromatic ethers—critical intermediates in drug discovery and active pharmaceutical ingredient (API) development—the choice of starting material dictates d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the synthesis of asymmetric meta-substituted aromatic ethers—critical intermediates in drug discovery and active pharmaceutical ingredient (API) development—the choice of starting material dictates downstream efficiency. From a process chemistry perspective, relying on statistical mixtures introduces unacceptable purification bottlenecks. This guide evaluates the etherification efficiency of standard resorcinol against the pre-differentiated building block, 3-(Ethoxymethyl)phenol, providing mechanistic insights and self-validating experimental protocols.

Mechanistic Causality: The Selectivity Dilemma

Resorcinol (1,3-benzenediol) presents a classic chemoselectivity challenge. It possesses two identical hydroxyl groups with nearly indistinguishable pKₐ values (~9.3). Under standard Williamson ether synthesis conditions (e.g., K₂CO₃, alkyl halide), initial deprotonation and subsequent O-alkylation generates a mono-ether. However, the remaining hydroxyl group in the mono-ether retains a similar pKₐ (~9.8) and nucleophilicity. Consequently, the reaction yields a statistical mixture of unreacted starting material, the desired mono-ether, and an over-alkylated di-ether byproduct. The statistical distribution of products in the Williamson ether synthesis of dihydroxybenzenes is a well-documented limitation . To mitigate this, chemists often employ a massive stoichiometric excess of resorcinol, which severely compromises atom economy.

Conversely, pre-differentiated building blocks like 3-(Ethoxymethyl)phenol circumvent this statistical limitation by masking one reactive site . The molecule is structurally biased: one position is occupied by an ethoxymethyl ether—a stable, non-nucleophilic moiety under basic alkylation conditions—leaving only a single phenolic hydroxyl available for reaction. This structural causality allows for precise 1:1 stoichiometry, driving the reaction to near-quantitative yield without the risk of over-alkylation.

Quantitative Performance & Experimental Data

The following table summarizes the operational efficiency of both substrates when targeting an asymmetric mono-ether derivative in a standard laboratory workflow.

ParameterResorcinol (Standard)3-(Ethoxymethyl)phenol
Reactive Sites 2 (Identical OH groups)1 (Phenolic OH group)
Optimal Stoichiometry 4:1 (Substrate : Electrophile)1:1.05 (Substrate : Electrophile)
Typical Mono-ether Yield 45% – 60%> 95%
Di-ether Formation 15% – 25% (Even with excess substrate)0% (Structurally impossible)
Purification Complexity High (Requires column chromatography)Low (Simple aqueous extraction)
Process Scalability Poor (High mass penalty from excess)Excellent
Self-Validating Experimental Protocols

To demonstrate these principles, the following step-by-step methodologies outline the synthesis of a model asymmetric ether (e.g., using benzyl bromide as the electrophile). These protocols are designed as self-validating systems, utilizing Thin-Layer Chromatography (TLC) and workup observations to confirm mechanistic fidelity.

Protocol A: Statistical Mono-etherification of Resorcinol

Objective: Maximize mono-alkylation by manipulating stoichiometry.

  • Preparation: In a flame-dried round-bottom flask, dissolve resorcinol (440 mg, 4.0 mmol, 4.0 eq) in anhydrous acetone (10 mL).

    • Causality: Acetone is selected over DMF to provide a milder reaction environment, slowing the reaction rate to slightly favor mono-alkylation over di-alkylation.

  • Activation: Add finely powdered anhydrous K₂CO₃ (207 mg, 1.5 mmol, 1.5 eq). Stir for 15 minutes at room temperature to generate the phenoxide.

  • Alkylation: Dropwise add benzyl bromide (171 mg, 1.0 mmol, 1.0 eq). Heat the mixture to a mild reflux (56°C) for 12 hours.

  • Validation (TLC): Elute a TLC plate (Hexanes:EtOAc 3:1). You will observe three distinct spots: unreacted resorcinol (baseline), mono-ether (mid R_f), and di-ether (high R_f). This visibly confirms the statistical nature of the reaction.

  • Workup: Concentrate the mixture and partition between EtOAc and water. Multiple aqueous washes are required to remove the 3.0 eq of unreacted resorcinol. Column chromatography is mandatory to separate the mono-ether from the di-ether byproduct.

Protocol B: Directed Etherification of 3-(Ethoxymethyl)phenol

Objective: Achieve quantitative conversion via 1:1 stoichiometry.

  • Preparation: Dissolve 3-(Ethoxymethyl)phenol (152 mg, 1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL).

    • Causality: DMF is a highly polar aprotic solvent that aggressively solvates the potassium cation, maximizing the nucleophilicity of the phenoxide for rapid, complete conversion .

  • Activation: Add anhydrous K₂CO₃ (207 mg, 1.5 mmol, 1.5 eq) and stir for 10 minutes.

  • Alkylation: Add benzyl bromide (180 mg, 1.05 eq). Stir at room temperature for 2-4 hours.

  • Validation (TLC): Elute a TLC plate (Hexanes:EtOAc 4:1). You will observe the complete disappearance of the starting material and the emergence of a single, clean product spot. The absence of secondary spots validates the absolute regiocontrol of the substrate.

  • Workup: Quench with water (15 mL) to dissolve the inorganic salts and DMF. Extract with EtOAc (3 x 10 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The product is typically >95% pure, bypassing the need for chromatography.

Reaction Pathway Visualization

G cluster_resorcinol Resorcinol: Statistical Mixture cluster_ethoxymethyl 3-(Ethoxymethyl)phenol: Directed Synthesis R_node Resorcinol (2 Nucleophilic OH) R_rx Alkyl Halide (RX) K2CO3, Acetone R_node->R_rx R_mono Mono-ether (Target: ~50%) R_rx->R_mono R_di Di-ether (Byproduct: ~20%) R_rx->R_di R_un Unreacted (Waste: ~30%) R_rx->R_un E_node 3-(Ethoxymethyl)phenol (1 Nucleophilic OH) E_rx Alkyl Halide (RX) K2CO3, DMF E_node->E_rx E_prod Asymmetric Ether (Target: >95%) E_rx->E_prod

Reaction pathways comparing resorcinol and 3-(Ethoxymethyl)phenol etherification.

References
  • Organic Syntheses. "Standard Practices in Williamson Ether Synthesis." Organic Syntheses, Inc.[Link]

  • The Journal of Organic Chemistry. "Chemoselectivity in Phenolic Alkylations." ACS Publications. [Link]

  • Organic Chemistry Portal. "Williamson Ether Synthesis Mechanism and Solvent Effects." Organic Chemistry Portal. [Link]

Safety & Regulatory Compliance

Safety

Operational Guide to the Safe Handling and Disposal of 3-(Ethoxymethyl)phenol

As drug development workflows increasingly utilize specialized functionalized intermediates, the management of compounds like 3-(Ethoxymethyl)phenol requires rigorous, scientifically grounded protocols. This guide is des...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development workflows increasingly utilize specialized functionalized intermediates, the management of compounds like 3-(Ethoxymethyl)phenol requires rigorous, scientifically grounded protocols. This guide is designed for laboratory personnel and EHS professionals, providing a cradle-to-grave operational framework. We do not just outline what to do; we explain the physicochemical why behind each step, ensuring your laboratory maintains a self-validating system of safety and compliance.

Physicochemical Hazard Profiling & Causality

To safely manage and dispose of 3-(Ethoxymethyl)phenol, one must first deconstruct its chemical reactivity. The molecule features two critical functional groups that dictate its behavior in waste streams:

  • The Phenolic Hydroxyl Group: Phenols are weakly acidic and highly nucleophilic. In waste streams, the phenolic proton can be abstracted by bases to form a phenoxide ion. This dramatically alters the compound's partition coefficient, driving it into the aqueous phase. Furthermore, phenols are notorious for causing rapid, severe dermal burns and systemic toxicity upon absorption.

  • The Ethoxymethyl Ether Moiety: Ethers with benzylic hydrogens (hydrogens on the carbon adjacent to the aromatic ring and the ether oxygen) are susceptible to auto-oxidation. While less volatile than diethyl ether, prolonged storage of 3-(Ethoxymethyl)phenol in the presence of oxygen and light can lead to the formation of explosive hydroperoxides.

Understanding these mechanisms is critical for compliance with the, which governs the identification and disposal of characteristic hazardous wastes.

Quantitative Hazard & Logistics Data

Table 1: Physicochemical properties governing waste segregation and handling.

ParameterValue / ClassificationOperational Implication for Disposal
Molecular Formula C9H12O2Standard organic combustion protocols apply for final EHS destruction.
Estimated pKa 9.8 – 10.2Forms water-soluble phenoxide salts at pH > 11; requires pH monitoring during mixed-waste consolidation.
Peroxide Potential Low to ModerateMandates periodic peroxide strip testing prior to bulk solvent consolidation to prevent exothermic events.
RCRA Waste Code D002 / U-listed analogMust be evaluated for characteristic corrosivity if mixed with highly acidic/basic aqueous streams.

Decision Matrix: Waste Routing & Segregation

Proper segregation prevents incompatible chemical reactions (e.g., mixing phenols with strong oxidizers like nitric acid, which can cause explosive nitration). The following workflow illustrates the logical routing of 3-(Ethoxymethyl)phenol waste.

WasteRouting Start 3-(Ethoxymethyl)phenol Waste Stream CheckPeroxide Peroxide Test (Ether linkage) Start->CheckPeroxide FailPeroxide Quench with Ferrous Sulfate CheckPeroxide->FailPeroxide > 10 ppm PassPeroxide Assess Phase CheckPeroxide->PassPeroxide < 10 ppm FailPeroxide->PassPeroxide Re-test clear Aqueous Aqueous Waste (pH > 10, Phenoxide) PassPeroxide->Aqueous Water/Base Organic Organic Waste (Solvent dissolved) PassPeroxide->Organic Organic Solvents Solid Solid/Debris (Contaminated PPE) PassPeroxide->Solid Consumables

Decision tree for the safe segregation and routing of 3-(Ethoxymethyl)phenol waste streams.

Step-by-Step Methodologies

Every protocol described below acts as a self-validating system: by incorporating mandatory analytical checks (like peroxide and pH testing) directly into the workflow, the procedure inherently verifies its own safety before the operator proceeds to the next step. These practices align with the .

Protocol A: Liquid Waste Consolidation

Use this protocol when disposing of reaction mother liquors or stock solutions containing 3-(Ethoxymethyl)phenol.

  • Verify Chemical Compatibility: Ensure the target waste carboy does NOT contain strong oxidizers (e.g., peroxides, permanganates, nitric acid). Phenols react violently with oxidizers.

  • Peroxide Verification (Self-Validation Step): Dip a standard quant-aq peroxide test strip into the waste aliquot.

    • Causality: The ethoxymethyl group can form peroxides. If the test reads >10 ppm, the waste must be quenched with a 10% w/v ferrous sulfate (FeSO4) aqueous solution before further handling.

  • Phase & pH Assessment:

    • If the waste is purely organic (e.g., dissolved in dichloromethane or ethyl acetate), route to the Non-Halogenated or Halogenated Organic waste stream accordingly.

    • If the waste is aqueous, test the pH. Maintain the pH between 6 and 8 using dilute HCl or NaOH.

    • Causality: Highly basic conditions (pH > 10) will solubilize the phenol as a phenoxide, while highly acidic conditions may cause the ether linkage to cleave over time. Neutral pH ensures chemical stability during EHS storage.

  • Secondary Containment: Transfer the neutralized/verified liquid into a high-density polyethylene (HDPE) carboy. Place the carboy in a secondary containment tray capable of holding 110% of the primary container's volume.

Protocol B: Spill Response and Deactivation

Use this protocol for accidental benchtop or fume hood releases.

  • Isolate and Protect: Immediately evacuate personnel from the immediate vicinity. Don heavy-duty nitrile or butyl rubber gloves, splash goggles, and a lab coat. Phenols penetrate standard thin nitrile gloves rapidly.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible absorbents like sawdust, as the compound may auto-oxidize.

  • Neutralization & Absorption:

    • Causality: Because 3-(Ethoxymethyl)phenol is weakly acidic and poorly soluble in neutral water, a mild alkaline wash aids in lifting the residue.

    • Spray the area lightly with a 5% sodium carbonate (Na2CO3) solution to convert residual phenol into its water-soluble sodium phenoxide salt.

    • Absorb the resulting liquid with fresh vermiculite.

  • Packaging: Sweep the contaminated absorbent into a heavy-duty, EHS-approved solid waste poly-bag. Seal, label as "Phenolic Solid Waste - Toxic/Irritant," and manifest for EHS pickup.

Trust and Compliance in Operations

By integrating fundamental organic chemistry principles—such as pKa-driven partitioning and ether auto-oxidation—into daily disposal routines, laboratories can elevate their safety culture from reactive to proactive. Adhering to the guidelines set forth by the ensures that your facility not only protects its personnel but also maintains strict environmental compliance.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press (US); 2011. Chapter 8: Management of Waste. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Feasible Synthetic Routes

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